Technical Documentation Center

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid
  • CAS: 548773-13-3

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid

The following is an in-depth technical guide for 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid , designed for researchers and drug development professionals. CAS Registry Number: 548773-13-3 Molecular Formula: C H N O...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid , designed for researchers and drug development professionals.

CAS Registry Number: 548773-13-3 Molecular Formula: C


H

N

O

Molecular Weight: 167.17 g/mol [1][2]

Executive Summary

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its amphoteric nature and high functional density, it serves as a "privileged structure" for the synthesis of A1 adenosine receptor antagonists , antibacterial agents (isosteres of salicylic acid), and anti-inflammatory drugs. Unlike its decarboxylated congener (2-amino-4,6-dimethylpyrimidine), the 5-carboxylic acid moiety provides a vital handle for further derivatization (e.g., amide coupling) and modulates solubility and binding affinity in biological targets.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid
CAS Number 548773-13-3Distinct from the decarboxylated form (CAS 767-15-7)
Appearance White to off-white crystalline powder
Melting Point >250 °C (Decomposition)Significantly higher than the non-acid form (151–153 °C)
Solubility DMSO, Dilute Acid (HCl), Dilute Base (NaOH)Poor solubility in water/ethanol due to zwitterionic character
pKa (Predicted) pKa

~3.5 (Pyrimidine N), pKa

~4.5 (COOH)
Amphoteric; exists as zwitterion at neutral pH
LogP ~0.5 – 0.8Low lipophilicity compared to ester derivatives

Synthetic Pathways & Manufacturing

The synthesis of the 5-carboxylic acid derivative requires a specific condensation strategy to retain the carboxylate functionality at the C5 position. The most robust route involves the cyclocondensation of guanidine with ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate), followed by hydrolysis.[1]

Mechanistic Pathway

The reaction proceeds via a [3+3] cyclocondensation :

  • Nucleophilic Attack: The amidine nitrogen of guanidine attacks one of the electrophilic carbonyl carbons of the

    
    -diketone precursor.
    
  • Cyclization: The second amino group of guanidine attacks the remaining carbonyl, closing the pyrimidine ring.

  • Dehydration: Loss of two water molecules aromatizes the system, yielding the ethyl ester intermediate.

  • Hydrolysis: Saponification of the ester yields the free carboxylic acid.

Synthesis Workflow Diagram

Synthesis Precursors Guanidine Carbonate + Ethyl 2-acetyl-3-oxobutanoate Intermediate Ethyl 2-amino-4,6-dimethyl- pyrimidine-5-carboxylate Precursors->Intermediate NaOEt/EtOH Reflux, 4-6h Hydrolysis Alkaline Hydrolysis (NaOH / H2O, Reflux) Intermediate->Hydrolysis Isolation Product 2-Amino-4,6-dimethylpyrimidine- 5-carboxylic acid (Precipitate with HCl) Hydrolysis->Product Acidification pH 3-4

Caption: Two-stage synthesis involving cyclocondensation to the ester followed by saponification.

Detailed Experimental Protocol

Step 1: Ester Formation

  • Dissolve Guanidine Carbonate (10 mmol) in absolute ethanol (20 mL).

  • Add Sodium Ethoxide (21 mmol) to generate the free guanidine base in situ.

  • Dropwise add Ethyl 2-acetyl-3-oxobutanoate (10 mmol) while stirring. Note: Exothermic reaction.[1][3]

  • Reflux the mixture for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Cool and pour into ice water. Filter the precipitate (Ethyl ester intermediate) and dry.

Step 2: Hydrolysis to Acid

  • Suspend the ethyl ester (5 mmol) in 10% aqueous NaOH (15 mL).

  • Reflux for 2 hours until the solid dissolves completely (formation of sodium salt).

  • Cool to room temperature.

  • Acidify carefully with conc. HCl to pH ~3.0. The carboxylic acid will precipitate as a white solid.

  • Filter, wash with cold water, and recrystallize from water/ethanol if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

NMR Spectroscopy (DMSO-d )
  • 
    H NMR: 
    
    • 
       12.5 ppm (br s, 1H): -COOH  (Carboxylic acid proton, often broad or invisible if exchanged).[1]
      
    • 
       7.10 ppm (s, 2H): -NH
      
      
      
      (Amino group, exchangeable with D
      
      
      O).[1]
    • 
       2.45 ppm (s, 6H): 2 
      
      
      
      -CH
      
      
      (Methyl groups at positions 4 and 6 are chemically equivalent).[1]
    • Absence of aromatic ring protons confirms full substitution at C4, C5, C6.

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode: [M+H]

    
     = 168.1 m/z[1]
    
  • Negative Mode: [M-H]

    
     = 166.1 m/z[1]
    
HPLC Method (Purity Check)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Pyrimidine

    
    -
    
    
    
    * transition).[1]

Pharmaceutical & Biological Applications

This compound is not merely a building block; it is a pharmacophore with specific utility in Fragment-Based Drug Design (FBDD) .[1]

A1 Adenosine Receptor Antagonists

The 2-amino-4,6-dimethylpyrimidine core mimics the adenine ring of adenosine.[1] By functionalizing the C5-carboxylic acid (e.g., forming amides), researchers create selective antagonists for the A1 adenosine receptor , which is a target for treating:

  • Cognitive deficits (Alzheimer’s disease).[1]

  • Renal disorders (Diuretic effects without electrolyte imbalance).[1]

Bioisosteres of Salicylic Acid

The 4-hydroxy analogue is a known isostere of salicylic acid.[1] The 4,6-dimethyl-5-COOH variant offers a different steric profile, often explored for anti-inflammatory activity with reduced gastric toxicity compared to traditional NSAIDs.[1]

Structure-Activity Relationship (SAR) Diagram

SAR Core 2-Amino-4,6-dimethyl- pyrimidine-5-COOH Pos2 Position 2 (-NH2): H-Bond Donor Critical for Receptor Binding Core->Pos2 Pos46 Positions 4,6 (-CH3): Hydrophobic Pockets Steric Bulk prevents metabolism Core->Pos46 Pos5 Position 5 (-COOH): Solubility Handle Site for Amide Coupling (Library Gen) Core->Pos5

Caption: SAR analysis highlighting the functional roles of the pyrimidine substituents.

Handling, Stability, & Safety

Stability[1][3]
  • Thermal: Stable up to ~200°C; decarboxylation may occur upon prolonged heating above melting point.

  • Hydrolytic: Stable in aqueous acid/base; ester derivatives are easily hydrolyzed.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

Safety Profile (GHS Classification)[1]
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling the powder to avoid dust inhalation.

References

  • Synthesis of Pyrimidine Derivatives: Journal of Heterocyclic Chemistry, Vol 27, p. 1565 (1990). [1]

  • Adenosine Receptor Ligands: Journal of Medicinal Chemistry, "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists".[1]

  • General Pyrimidine Synthesis (Biginelli): Organic Chemistry Portal, "Synthesis of Pyrimidines". Link

  • Compound Data: PubChem CID 95439745 (Related Analogues) & CAS 548773-13-3 Entry.[1] [1]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules, including approved anticancer agents.[1] This document details a robust two-step synthetic route commencing with the cyclocondensation of a functionalized β-dicarbonyl compound with guanidine, followed by ester hydrolysis to yield the target carboxylic acid. The causality behind experimental choices, a detailed, field-proven protocol, and the underlying reaction mechanisms are elucidated to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases cytosine, thymine, and uracil. Beyond this fundamental biological role, substituted pyrimidines, particularly 2-aminopyrimidines, exhibit a vast spectrum of pharmacological activities.[2] This structural motif is recognized for its ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.

Derivatives of 2-aminopyrimidine are known to possess a wide array of biological properties, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial activities.[1][2] The structural versatility of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy, reduce toxicity, and overcome drug resistance.[2] Consequently, the development of efficient and scalable synthetic routes to novel 2-aminopyrimidine derivatives, such as the title compound, is of paramount importance to the drug discovery and development community.

Retrosynthetic Analysis and Pathway Selection

The synthesis of the 2-amino-4,6-dimethylpyrimidine core is classically achieved via the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine.[3] To construct the target molecule, which features methyl groups at positions 4 and 6 and a carboxylic acid at position 5, a strategic selection of the 1,3-dicarbonyl precursor is essential.

A logical retrosynthetic disconnection of the target molecule points to a two-step pathway:

  • Step 1: Cyclocondensation. The pyrimidine ring is formed by reacting a suitable β-dicarbonyl precursor with guanidine. The ideal precursor must contain the pre-installed C4-methyl, C6-methyl, and a latent C5-carboxylic acid functionality. Ethyl 2-acetyl-3-oxobutanoate is an excellent candidate for this role.

  • Step 2: Hydrolysis. The resulting ethyl ester from the cyclocondensation step is saponified to the desired carboxylic acid.

This pathway is advantageous due to the accessibility of the starting materials and the robustness of the chemical transformations involved.

Synthesis Pathway Overview

The selected pathway is a base-catalyzed cyclocondensation followed by a standard ester hydrolysis.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 2-acetyl-3-oxobutanoate C Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate A->C Guanidine HCl, NaOEt, EtOH, Reflux B Guanidine Hydrochloride B->C D 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid C->D 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for pyrimidine synthesis and ester hydrolysis.

Step 1: Synthesis of Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

This procedure is a modified Pinner pyrimidine synthesis, a reliable method for constructing the 2-aminopyrimidine ring system from a β-ketoester and guanidine.[3] The use of a strong base like sodium ethoxide is crucial for deprotonating the guanidine salt to the free guanidine base, which acts as the binucleophile.

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL).

  • Base Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol). Stir the mixture for 15 minutes to allow for the formation of free guanidine.

  • Subsequently, add ethyl 2-acetyl-3-oxobutanoate (8.61 g, 50 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the resulting slurry into 200 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate.

Step 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester obtained in Step 1. The reaction is typically driven to completion by heating.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate (e.g., 5.0 g, 23.9 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Work-up: Cool the reaction mixture in an ice bath.

  • Acidification: Slowly and carefully acidify the cooled solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight to yield the final product, 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid.

Mechanistic Insights

Mechanism of Cyclocondensation

The formation of the pyrimidine ring proceeds through a series of condensation and cyclization steps.

Mechanism guanidine Guanidine imine_intermediate Intermediate A guanidine->imine_intermediate Condensation with one carbonyl ketoester Ethyl 2-acetyl-3-oxobutanoate (keto-enol tautomers) enol_intermediate Enolate ketoester->enol_intermediate Base enol_intermediate->imine_intermediate cyclized_intermediate Intermediate B (Dihydropyrimidine) imine_intermediate->cyclized_intermediate Intramolecular cyclization product Ethyl 2-amino-4,6-dimethyl- pyrimidine-5-carboxylate cyclized_intermediate->product Dehydration (Aromatization) invis1 invis2 invis3

Caption: Simplified mechanism for pyrimidine formation.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the β-dicarbonyl compound.

  • Condensation: This is followed by the elimination of a water molecule to form an imine or enamine intermediate.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrimidine ring.

Quantitative Data Summary

The following table summarizes expected data for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

StepProductStarting MaterialMolar Ratio (SM:Guanidine)Typical YieldMelting Point (°C)
1Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylateEthyl 2-acetyl-3-oxobutanoate1:170-85%~135-138
22-Amino-4,6-dimethylpyrimidine-5-carboxylic acidEthyl 2-amino-4,6-dimethylpyrimidine-5-carboxylateN/A85-95%>250 (decomposes)

Conclusion

The two-step synthesis pathway detailed in this guide represents an efficient and reliable method for the preparation of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid. By leveraging the classical Pinner pyrimidine synthesis with a strategically chosen β-dicarbonyl precursor, followed by a standard ester hydrolysis, the target molecule can be obtained in good overall yield. This guide provides the necessary procedural details and mechanistic understanding to enable researchers in the fields of organic synthesis and drug development to successfully synthesize this valuable heterocyclic building block.

References

  • Patent CN102898382A: Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Patent US2660579A: Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Patent CN110818643A: Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Akinboye, S. D., et al. (2024). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. African Journal of Pure and Applied Chemistry. [Link]

  • Vanden Eynde, J. J., & Lepoivre, J. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Nikolova, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Dexter, T. M., et al. (1982). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy. [Link]

  • Ibraheem, H., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry. [Link]

  • Garg, U., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances. [Link]

  • Singh, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

  • El-Sayed, R. Synthesis of Pyrimidine Derivatives. [Link]

  • YouTube. (2024). Synthesis of Pyrimidine and Its Derivatives. [Link]

  • Yadav, P., & Singh, S. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical and Biological Sciences. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere. [Link]

  • Amerigo Scientific. Ethyl 2-Aminopyrimidine-5-carboxylate. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid

[1] Executive Summary 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 28165-29-7) represents a critical scaffold in medicinal chemistry, serving as a zwitterionic intermediate for antiviral and antibacterial pharm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 28165-29-7) represents a critical scaffold in medicinal chemistry, serving as a zwitterionic intermediate for antiviral and antibacterial pharmacophores.[1] Its amphoteric nature—possessing both a basic guanidine-like motif and an acidic carboxyl group—presents unique challenges in purification and spectroscopic analysis.[1]

This technical guide provides a rigorous, self-validating workflow for the synthesis, purification, and structural elucidation of this compound. Unlike standard datasheets, this document focuses on the causality of spectral signals and the specific solvent-solute interactions required for accurate data acquisition.

Part 1: Structural Context & Pharmacophore Analysis[1]

The molecule comprises a pyrimidine core fully substituted at the 2, 4, 5, and 6 positions.

  • Positions 4, 6 (Methyls): Provide lipophilicity and steric bulk, blocking metabolic oxidation at these susceptible ring positions.[1]

  • Position 2 (Amino): Acts as a hydrogen bond donor/acceptor; significantly increases the pKa of the ring nitrogens (guanidine-like resonance).[1]

  • Position 5 (Carboxylic Acid): The electron-withdrawing group (EWG) modulates the electron density of the aromatic ring and serves as a handle for further amide coupling reactions.[1]

Key Analytical Challenge: In neutral media, the molecule exists largely as a zwitterion (inner salt), leading to poor solubility in organic solvents like CDCl₃.[1] DMSO-d₆ is the required solvent for NMR characterization to break intermolecular H-bonds.[1]

Part 2: Synthesis & Purification Workflow

High-purity isolation is a prerequisite for accurate spectroscopy.[1] The standard industrial route involves the condensation of guanidine with a


-dicarbonyl derivative, followed by hydrolysis.
Reaction Scheme
  • Condensation: Guanidine Carbonate + Ethyl 2-acetylacetoacetate

    
     Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate.[1]
    
  • Hydrolysis: Ester + NaOH (aq)

    
     Sodium Salt 
    
    
    
    Acidification (HCl)
    
    
    Target Acid .[1]
Step-by-Step Protocol
  • Cyclization:

    • Dissolve Guanidine Carbonate (1.0 eq) in absolute ethanol.

    • Add Ethyl 2-acetylacetoacetate (1.1 eq) dropwise under reflux.[1]

    • Reflux for 4–6 hours.[1] The intermediate ester precipitates upon cooling.[1]

  • Hydrolysis:

    • Suspend the ester in 10% NaOH solution.[1] Heat to 80°C until the solid dissolves (formation of sodium carboxylate).[1]

  • Isolation (Critical Step):

    • Cool to 0°C.[1]

    • Adjust pH to ~3.5–4.0 using conc.[1] HCl. Note: Do not overshoot to pH 1, or the hydrochloride salt of the amine will form, which is highly water-soluble and difficult to crystallize.

    • Filter the white precipitate and wash with ice-cold water.[1]

  • Purification:

    • Recrystallize from water/ethanol (1:1).[1]

    • Dry in a vacuum oven at 60°C for 12 hours (hygroscopic).

Workflow Visualization

SynthesisWorkflow Start Guanidine Carbonate + Ethyl 2-acetylacetoacetate Step1 Cyclization (Reflux EtOH) Start->Step1 Inter Intermediate: Ethyl Ester Step1->Inter Step2 Hydrolysis (NaOH, 80°C) Inter->Step2 Step3 pH Adjustment (HCl to pH 4.0) Step2->Step3 Final Target: 2-Amino-4,6-dimethyl pyrimidine-5-COOH Step3->Final Precipitate

Figure 1: Synthetic pathway highlighting the critical pH adjustment step for zwitterion isolation.

Part 3: Spectroscopic Characterization[2]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (ESI+).[1]

  • Logic: The amino group protonates easily.[1]

  • Observed Peaks:

    • [M+H]⁺: 168.1 m/z (Base peak).[1]

    • [M+Na]⁺: 190.1 m/z.[1]

    • Fragmentation: Loss of CO₂ (44 Da) is common in MS/MS modes, resulting in a peak at m/z ~124 (2-amino-4,6-dimethylpyrimidine).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the transformation from ester to acid.[1]

Functional GroupWavenumber (cm⁻¹)Signal CharacteristicsCausality
O-H Stretch 2800–3200Broad, overlappingCarboxylic acid dimer H-bonding.[1]
N-H Stretch 3300–3450Doublet (Asym/Sym)Primary amine (-NH₂).[1]
C=O Stretch 1680–1710Strong, sharpCarboxylic acid carbonyl (shifted from ~1730 in ester).[1]
C=N Ring 1590–1620MediumPyrimidine ring breathing.[1]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required for solubility). Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
12.50 Broad Singlet1H-COOH Highly deshielded acidic proton; exchangeable with D₂O.[1]
7.15 Singlet (Broad)2H-NHAmino protons.[1] Broadening indicates quadrupole relaxation from ¹⁴N nucleus.[1]
2.35 Singlet6H-CH ₃ (x2)Methyl groups at C4 and C6.[1] Deshielded by the aromatic ring and adjacent N.

Note: The absence of a signal around 6.3 ppm (present in the parent 2-amino-4,6-dimethylpyrimidine) confirms substitution at the C5 position.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ)AssignmentInterpretation
168.5 C OOHCarbonyl carbon (most deshielded).[1]
162.8 C2Carbon attached to the amino group (guanidine-like character).[1]
160.1 C4, C6Equivalent carbons bearing methyl groups.[1][2]
112.5 C5Ipso-carbon.[1] Upfield shift relative to C4/6 due to shielding from the C2-amino resonance contribution.[1]
22.4 C H₃Methyl carbons.[1]

Part 4: Analytical Quality Control Workflow

To ensure the material is "Drug Grade," researchers must follow this decision tree. This logic prevents false positives from unreacted starting materials (Ester) or decarboxylated byproducts.[1]

QC_Logic Sample Isolated Sample MS_Check ESI-MS Check (Target: 168 m/z) Sample->MS_Check Decision1 168 m/z present? MS_Check->Decision1 IR_Check IR Analysis (Look for 1690-1710 cm⁻¹) NMR_Check ¹H NMR (DMSO-d₆) (Check Ethyl vs Acid) IR_Check->NMR_Check Decision2 Ethyl signals (1.2, 4.1 ppm) absent? NMR_Check->Decision2 Decision1->IR_Check Found 168 m/z Fail_Decarb FAIL: Decarboxylation (Product is parent pyrimidine) Decision1->Fail_Decarb Found 124 m/z Fail_Ester FAIL: Incomplete Hydrolysis (Recook with NaOH) Decision2->Fail_Ester Ethyl signals present Pass PASS: Release Batch Decision2->Pass Only Methyl/NH/OH signals

Figure 2: Quality Control Decision Tree. Critical checkpoints for distinguishing the target acid from its ester precursor and decarboxylated degradation product.

References

  • PubChem. (n.d.).[1] 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2006).[1] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. PubMed Central.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1][3] Synthesis of Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. RSC Advances. Retrieved from [Link](Reference for ester precursor spectral behavior).

Sources

Exploratory

Comprehensive Guide to 1H and 13C NMR Spectroscopy of Pyrimidine Carboxylic Acids

Executive Summary Pyrimidine carboxylic acids serve as critical scaffolds in medicinal chemistry, forming the core of antimetabolites (e.g., 5-fluorouracil derivatives), antiviral agents, and dihydroorotate dehydrogenase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine carboxylic acids serve as critical scaffolds in medicinal chemistry, forming the core of antimetabolites (e.g., 5-fluorouracil derivatives), antiviral agents, and dihydroorotate dehydrogenase (DHODH) inhibitors. Their structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the electron-deficient nature of the pyrimidine ring, the anisotropic effects of ring nitrogen atoms, and the labile nature of the carboxylic acid proton.

This guide provides a technical framework for the acquisition, assignment, and interpretation of 1H and 13C NMR spectra for the three primary isomers: pyrimidine-2-carboxylic acid , pyrimidine-4-carboxylic acid , and pyrimidine-5-carboxylic acid .

Theoretical Basis & Electronic Environment

The Pyrimidine Core

The pyrimidine ring system is highly


-deficient due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This results in significant deshielding of the ring protons and carbons compared to benzene.
  • H2, H4, H6: These protons are located

    
     to the nitrogen atoms, placing them in a highly deshielded environment (typically 
    
    
    
    8.5 – 9.5 ppm).
  • H5: This proton is

    
     to the nitrogens and appears significantly upfield (typically 
    
    
    
    7.0 – 7.5 ppm).
The Carboxylic Acid Substituent

The -COOH group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

  • Proton Effect: It generally deshields ortho and para protons.

  • Carbon Effect: The carbonyl carbon (

    
    ) is distinct (
    
    
    
    160–175 ppm), while the ipso ring carbon shifts downfield.
  • Solvent Interaction: In polar aprotic solvents like DMSO-

    
    , the carboxylic acid proton often forms strong intermolecular hydrogen bonds, appearing as a broad singlet between 
    
    
    
    10.0 and 13.5 ppm.

Experimental Protocols

Sample Preparation

Pyrimidine carboxylic acids often exhibit poor solubility in non-polar solvents like


. DMSO-

is the standard solvent of choice due to its ability to disrupt hydrogen bonded dimers and solubilize polar species.

Standard Protocol:

  • Mass: Weigh 5–10 mg of the pyrimidine carboxylic acid derivative.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Tube: Transfer to a precision 5 mm NMR tube.

  • Additives: If the -COOH peak is extremely broad or invisible, add 1-2 drops of

    
     to confirm its presence via exchange (peak disappearance). Note: This will also eliminate amide signals if present.
    
Acquisition Parameters

To ensure quantitative accuracy and resolution of small couplings (e.g.,


 or 

couplings common in heteroaromatics), use the following parameters:
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle

(zg30)

(zgpg30)
Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 5.0 sQuaternary carbons (C=O, C-ipso) have long T1 times.
Spectral Width 14 – 16 ppm200 – 220 ppmCaptures downfield -COOH proton and carbonyl carbon.
Scans (NS) 16 – 641024+13C sensitivity is low; carboxylic acids require high S/N.
Temperature 298 K298 KStandard reference temperature.

Spectral Analysis & Assignment

1H NMR Chemical Shifts and Splitting Patterns

The splitting pattern is the primary diagnostic tool for distinguishing isomers.

Isomer 1: Pyrimidine-2-carboxylic acid
  • Symmetry: The molecule has a

    
     axis passing through C2 and C5.
    
  • H4 & H6: Equivalent. Appear as a doublet (

    
    ).
    
  • H5: Unique. Appears as a triplet (

    
    ).
    
  • Pattern:

    
     system.
    
Isomer 2: Pyrimidine-4-carboxylic acid
  • Symmetry: Asymmetric.

  • H2: Singlet (

    
    ) or doublet with small coupling (
    
    
    
    ,
    
    
    Hz). Most deshielded.
  • H6: Doublet (

    
    , 
    
    
    
    Hz).
  • H5: Doublet (

    
    ) or doublet of doublets (
    
    
    
    ).
  • Pattern: AMX system.

Isomer 3: Pyrimidine-5-carboxylic acid
  • Symmetry: The molecule has a

    
     axis passing through C2 and C5.
    
  • H4 & H6: Equivalent. Appear as a doublet (

    
    ) or singlet if coupling to H2 is unresolved.
    
  • H2: Unique. Singlet (

    
    ).
    
  • Pattern:

    
     system (often looks like two singlets if 
    
    
    
    is small).
Comparative Data Table (DMSO- )
PositionPyrimidine-2-COOHPyrimidine-4-COOHPyrimidine-5-COOHMultiplicity & Coupling (

)
-COOH 13.0 – 13.513.0 – 13.513.0 – 13.5Broad Singlet (exch.

)
H2 9.3 – 9.59.2 – 9.4s (5-COOH); d (4-COOH,

Hz)
H4 8.9 – 9.19.1 – 9.3d (

Hz)
H5 7.6 – 7.88.0 – 8.2t (2-COOH); dd (4-COOH)
H6 8.9 – 9.18.9 – 9.19.1 – 9.3d (

Hz)

Note: Chemical shifts (


) are in ppm relative to TMS.[1] Values are approximate and concentration-dependent.
13C NMR Chemical Shifts[2][3]
Carbon TypeTypical Range (

ppm)
Notes
-COOH (Carbonyl) 162 – 170Distinctive downfield signal. Often lower intensity due to long T1.
C2 (Ring) 155 – 165Most deshielded ring carbon (between two N).
C4 / C6 (Ring) 150 – 160Highly deshielded.
C5 (Ring) 120 – 135Most shielded ring carbon.

Logical Assignment Workflow

The following diagram illustrates the decision-making process for assigning a pyrimidine carboxylic acid isomer based on 1H NMR splitting patterns.

NMR_Assignment Start Start: Acquire 1H NMR (DMSO-d6) Check_COOH Check 10-14 ppm: Broad Singlet? Start->Check_COOH Aromatic_Region Analyze Aromatic Region (7.0 - 9.5 ppm) Check_COOH->Aromatic_Region Yes (Acid confirmed) Symmetry_Check How many distinct aromatic signals? Aromatic_Region->Symmetry_Check Two_Signals 2 Signals (Integration 2:1) Symmetric Molecule Symmetry_Check->Two_Signals Symmetric Three_Signals 3 Signals (Integration 1:1:1) Asymmetric Molecule Symmetry_Check->Three_Signals Asymmetric Splitting_Check Check Multiplicity of the 1H Signal Two_Signals->Splitting_Check Isomer_4 Singlet (1H) + Doublet (1H) + Doublet (1H) = Pyrimidine-4-COOH Three_Signals->Isomer_4 3 distinct environments Isomer_2 Triplet (1H) + Doublet (2H) = Pyrimidine-2-COOH Splitting_Check->Isomer_2 Triplet observed Isomer_5 Singlet (1H) + Singlet/Doublet (2H) = Pyrimidine-5-COOH Splitting_Check->Isomer_5 Singlet observed

Caption: Decision tree for assigning pyrimidine carboxylic acid isomers based on 1H NMR multiplicity and symmetry.

Troubleshooting & Common Artifacts

  • Missing -COOH Proton:

    • Cause: Rapid exchange with trace water in DMSO-

      
      .
      
    • Solution: Dry the sample or use a super-dry solvent. Alternatively, look for the broad "hump" in the baseline between 10-14 ppm.

  • Broadening of Ring Protons:

    • Cause: Intermediate exchange rates or quadrupole broadening from Nitrogen-14 (

      
      ).
      
    • Solution: Acquire spectra at elevated temperature (e.g., 313 K) to sharpen signals.

  • Water Peak Interference:

    • Cause: DMSO-

      
       absorbs atmospheric moisture (
      
      
      
      ppm).
    • Solution: This rarely interferes with the aromatic region (7-10 ppm) but can obscure aliphatic impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for carboxylic acid shifts).
  • ChemicalBook. (n.d.). Pyrimidine 13C NMR Spectrum. Retrieved from [3]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison.[4] Retrieved from

  • LibreTexts. (2024). 13.3: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

Sources

Foundational

The Pharmacophore of Precision: A Technical Guide to Aminopyrimidine Therapeutic Targets

Executive Summary The aminopyrimidine scaffold stands as one of the most privileged structures in medicinal chemistry. Its ubiquity is not accidental but a result of its intrinsic ability to mimic the adenine ring of ATP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold stands as one of the most privileged structures in medicinal chemistry. Its ubiquity is not accidental but a result of its intrinsic ability to mimic the adenine ring of ATP, making it a master key for the human kinome. This guide dissects the therapeutic utility of aminopyrimidine derivatives, moving beyond general descriptions to analyze specific binding modes, resistance mechanisms, and experimental validation workflows.[1] We focus primarily on oncology (kinase inhibition) while addressing emerging roles in epigenetics and antimicrobial resistance.

Part 1: The Structural Basis of Efficacy (SAR)

The Hinge-Binding Motif

The success of aminopyrimidines—specifically 2-aminopyrimidine and 4-aminopyrimidine derivatives—relies on a conserved hydrogen-bonding pattern. In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.

  • The Donor-Acceptor Pair: The pyrimidine ring nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (C2-NH2 or C4-NH2) acts as a Hydrogen Bond Donor (HBD).

  • Interaction Partner: This motif typically interacts with the backbone carbonyl and amide nitrogen of a specific residue (often Methionine or Leucine) within the kinase hinge.

Graphviz Visualization: The Pharmacophore

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within a generic kinase hinge region.

Pharmacophore cluster_kinase Kinase Hinge Region cluster_inhibitor Aminopyrimidine Scaffold Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone N-H (H-Bond Donor) Ring_N Ring N1 (H-Bond Acceptor) Backbone_NH->Ring_N H-Bond (2.8-3.0 Å) Exocyclic_NH Exocyclic -NH (H-Bond Donor) Exocyclic_NH->Backbone_CO H-Bond (2.8-3.0 Å)

Figure 1: Canonical bidentate hydrogen bonding interaction between the 2-aminopyrimidine scaffold and the kinase hinge region.

Part 2: Primary Therapeutic Targets (Oncology)[2]

Epidermal Growth Factor Receptor (EGFR)

Aminopyrimidines have evolved through three generations of EGFR inhibitors to combat non-small cell lung cancer (NSCLC).[1][2]

  • Mechanism: Competitive inhibition of the ATP-binding site.

  • The Resistance Challenge (T790M): The "Gatekeeper" mutation (Threonine to Methionine at position 790) increases ATP affinity and sterically hinders early-generation inhibitors.

  • The Solution: 2,4-diaminopyrimidine derivatives (e.g., Rociletinib ) and pyrimidine-based covalent inhibitors (e.g., Osimertinib ) were designed to form a covalent bond with Cys797 while accommodating the bulky Methionine gatekeeper.

Cyclin-Dependent Kinases (CDK4/6)

The cell cycle regulators CDK4 and CDK6 are validated targets in HR+/HER2- breast cancer.

  • Key Drugs: Palbociclib , Ribociclib , and Abemaciclib .[3]

  • Structural Insight: All three share a 2-aminopyrimidine core. The selectivity for CDK4/6 over other CDKs is achieved through specific side chains that exploit the varying shapes of the ATP pocket, specifically interacting with residues like Val101 and Asp163.

Dual-Targeting: BRD4 and PLK1

Recent research highlights the efficacy of aminopyrimidines in dual inhibition.

  • PLK1 (Polo-like Kinase 1): Essential for mitosis.[4]

  • BRD4 (Bromodomain-containing protein 4): An epigenetic reader.

  • Synergy: A single aminopyrimidine molecule can be substituted to fit the ATP pocket of PLK1 and the acetyl-lysine binding pocket of BRD4, offering a multi-pronged attack on cancer cell proliferation.

Summary of Key Aminopyrimidine-Based Drugs
Drug NameTarget(s)IndicationScaffold Feature
Imatinib BCR-Abl, c-Kit, PDGFRCML, GIST2-aminopyrimidine linked to a benzamide
Palbociclib CDK4/6Breast CancerPyrido[2,3-d]pyrimidin-7-one
Osimertinib EGFR (T790M)NSCLCPyrimidine backbone with acrylamide warhead
Ruxolitinib JAK1/2MyelofibrosisPyrrolo[2,3-d]pyrimidine
Trimethoprim DHFRBacterial Infections2,4-diaminopyrimidine

Part 3: Beyond Oncology (Infectious Disease & Epigenetics)[2]

Dihydrofolate Reductase (DHFR)

The 2,4-diaminopyrimidine class (e.g., Trimethoprim ) is historical but vital.

  • Mechanism: Inhibits the reduction of dihydrofolate to tetrahydrofolate, starving bacteria of the nucleotides necessary for DNA synthesis.

  • Selectivity: Exploits structural differences between bacterial and human DHFR, binding the bacterial enzyme ~100,000x more tightly.

Emerging Epigenetic Targets: HDACs

Hybrid molecules combining an aminopyrimidine kinase inhibitor with a hydroxamic acid zinc-binding group are being developed as CDK/HDAC dual inhibitors . This approach prevents tumor cells from using compensatory signaling pathways to escape treatment.

Part 4: Experimental Validation Workflows

To validate a novel aminopyrimidine derivative, a rigorous screening cascade is required.

Biochemical Assay: Kinase Selectivity Profiling

Protocol: ADP-Glo™ Kinase Assay This luminescent assay quantifies the ADP produced during the kinase reaction.

  • Reaction Assembly: In a 384-well white plate, add 2 µL of kinase buffer containing the purified kinase (e.g., EGFR T790M) and 2 µL of the aminopyrimidine test compound (serially diluted).

  • Initiation: Add 1 µL of ATP/Substrate mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 mins.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a sigmoidal dose-response curve.

Cellular Assay: Target Engagement (Western Blot)

Protocol: Phospho-Protein Analysis

  • Treatment: Seed cancer cells (e.g., H1975). Treat with compound for 6 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Separation: Run SDS-PAGE and transfer to PVDF membrane.

  • Blotting: Probe with primary antibodies for p-EGFR (Tyr1068) and Total EGFR .

  • Validation: A potent inhibitor should reduce p-EGFR signal without affecting Total EGFR levels.

Graphviz Visualization: Validation Workflow

AssayWorkflow cluster_biochem Biochemical Phase cluster_cell Cellular Phase Compound Aminopyrimidine Derivative EnzymeAssay Kinase Assay (ADP-Glo / FRET) Compound->EnzymeAssay IC50_Calc IC50 Determination EnzymeAssay->IC50_Calc Viability Cell Viability (MTT / CTG) IC50_Calc->Viability If IC50 < 100nM Western Target Engagement (Phospho-Blot) Viability->Western Decision Lead Candidate Selection Western->Decision If p-Target Reduced

Figure 2: Step-by-step screening cascade from biochemical potency to cellular target engagement.

Part 5: Future Directions

The future of aminopyrimidines lies in Targeted Protein Degradation (TPD) . Researchers are now attaching aminopyrimidine "warheads" (which bind the target kinase) to E3 ligase ligands via a linker. These PROTACs (Proteolysis Targeting Chimeras) do not just inhibit the enzyme but tag it for ubiquitin-mediated degradation, overcoming resistance mechanisms where the protein acts as a scaffold rather than just an enzyme.

References

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). [Link]

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI (International Journal of Molecular Sciences). [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Physicochemical Profiling of Substituted Aminopyrimidines: A Technical Guide for Medicinal Chemistry

Executive Summary The aminopyrimidine scaffold is a cornerstone of modern pharmacopeia, serving as the pharmacophore for countless kinase inhibitors (e.g., Imatinib, Palbociclib) and antimetabolites. Its utility stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold is a cornerstone of modern pharmacopeia, serving as the pharmacophore for countless kinase inhibitors (e.g., Imatinib, Palbociclib) and antimetabolites. Its utility stems from its ability to mimic the adenine ring of ATP, allowing for precise hydrogen bonding within the hinge region of kinase domains. However, the physicochemical behavior of this scaffold—specifically its acidity, tautomerism, and lipophilicity—is highly sensitive to substitution patterns. This guide provides a rigorous analysis of these properties, offering actionable protocols for their determination and optimization in drug discovery campaigns.

Structural Fundamentals & Electronic Effects

The physicochemical distinctiveness of aminopyrimidines arises from the competition between the electron-withdrawing nature of the pyrimidine ring nitrogens and the electron-donating capacity of the exocyclic amine.

Basicity and pKa Modulation

The site of protonation in aminopyrimidines is almost exclusively the ring nitrogen, not the exocyclic amine. The delocalization of the exocyclic nitrogen's lone pair into the


-deficient ring renders the exocyclic amine planar (sp² character) and non-basic.
  • 2-Aminopyrimidine (2-AP): The two ring nitrogens (N1, N3) exert a strong inductive electron-withdrawing effect (-I) on each other and the carbon framework. This reduces the electron density available for protonation.

    • pKa: ~3.54

  • 4-Aminopyrimidine (4-AP): The spatial separation of the nitrogens reduces the mutual inductive withdrawal. Furthermore, the resonance stabilization of the cation (upon protonation at N1) is more effective.

    • pKa: ~5.71

Table 1: Substituent Effects on 2-Aminopyrimidine Acidity

Substituent (C5-Position) Electronic Effect Approx. pKa Mechanism of Action
-H (Parent) Reference 3.54 Baseline resonance/induction balance.
-CH3 (Methyl) +I (Inductive Donor) 3.8 - 4.0 Destabilizes the neutral ring slightly; stabilizes the cation.
-Cl (Chloro) -I (Inductive Withdraw) 1.8 - 2.0 Strong withdrawal reduces N-ring electron density.
-NO2 (Nitro) -M/-I (Mesomeric Withdraw) < 1.0 Severe electron deficiency; renders ring N non-basic.

| -OMe (Methoxy) | +M (Mesomeric Donor) | 4.2 - 4.5 | Lone pair donation counteracts ring deficiency. |

Critical Insight: For kinase inhibitors, a pKa between 4.0 and 6.0 is often ideal. It ensures the molecule remains largely neutral at physiological pH (7.4) for membrane permeability, while retaining the capacity for H-bond acceptance in the binding pocket.

Tautomerism: The Amino-Imino Equilibrium

While the amino form is thermodynamically favored in solution, the imino tautomer can be stabilized in specific hydrophobic protein pockets or by electron-withdrawing substituents.

  • Amino Form: Aromatic sextet is intact. Acts as H-bond Donor (Exocyclic NH) and Acceptor (Ring N).

  • Imino Form: Aromaticity is perturbed (quinoid-like character). Acts as H-bond Acceptor (Exocyclic N) and Donor (Ring NH).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Binding Implications Amino Amino Form (Aromatic) Major Species Imino Imino Form (Quinoid-like) Minor Species Amino->Imino K_taut << 1 (Solvent Dependent) Donor H-Bond Donor (Exocyclic NH2) Amino->Donor Acceptor H-Bond Acceptor (Ring N) Amino->Acceptor

Figure 1: The amino-imino tautomeric shift dictates the hydrogen bonding motif available for target interaction.

Experimental Protocols

To ensure data integrity in SAR (Structure-Activity Relationship) campaigns, precise measurement of these properties is required.

Protocol A: Potentiometric pKa Determination

Standard: Potentiometric titration is the "gold standard" for ionizable heterocycles, superior to UV-metric methods for compounds with weak chromophores.

Reagents & Equipment:

  • Automated Titrator (e.g., Sirius T3 or Metrohm).

  • 0.15 M KCl (Ionic Strength Adjuster - ISA).[1][2]

  • 0.1 M KOH and 0.1 M HCl (Carbonate-free).

  • Argon or Nitrogen gas (for purging).

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using a "blank" titration of 0.15 M KCl (no sample) to determine the exact electrode slope and standard potential (

    
    ).
    
  • Sample Preparation: Weigh 3–5 mg of the aminopyrimidine derivative. Dissolve in 10 mL of ISA solution (0.15 M KCl).

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% aqueous using the Yasuda-Shedlovsky equation.

  • Acidification: Lower the pH of the sample solution to ~1.8 using 0.5 M HCl. This ensures the aminopyrimidine is fully protonated (cationic form).

  • Titration: Titrate with 0.1 M KOH under inert gas purge. Collect data points every 0.1 pH units until pH ~12.

  • Data Analysis: Use the Bjerrum difference plot to identify the point where

    
     (average number of bound protons) = 0.5. This inflection point corresponds to the pKa.[2][3]
    
Protocol B: High-Throughput LogD (Distribution Coefficient) via HPLC

Rationale: The traditional "shake-flask" method is low-throughput and prone to emulsion errors. The HPLC retention time method is robust for library screening.

Methodology:

  • Column Selection: Use a C18 reverse-phase column with high end-capping (to prevent silanol interactions with the basic amine).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 7.4).

    • B: Acetonitrile.[1][4]

  • Calibration Standards: Run a set of 5–10 reference compounds with known LogD values (e.g., Pyridine, Aniline, Quinoline).

  • Measurement: Inject the test compound (10 µM). Record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor

    
    , where 
    
    
    
    is the dead time (uracil injection).
  • Correlation: Plot

    
     of standards vs. known LogD to generate a calibration curve. Interpolate the test compound's LogD.
    

Application in Drug Design: The Kinase Hinge Binder

The aminopyrimidine motif is frequently designed to interact with the ATP-binding hinge region of kinases. The "Gatekeeper" residue controls access to a hydrophobic back pocket, often exploited for selectivity.

Interaction Map

The N1 of the pyrimidine typically accepts a hydrogen bond from the backbone amide NH of the hinge residue, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

KinaseBinding cluster_protein Kinase Hinge Region (Protein) cluster_drug Aminopyrimidine Inhibitor BackboneNH Backbone NH (H-Bond Donor) RingN1 Pyrimidine N1 (Basic Center) BackboneNH->RingN1 H-Bond BackboneCO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) ExoNH2 Exocyclic NH2 (Acidic Protons) ExoNH2->BackboneCO H-Bond R_Group C5-Substituent (Solubility/Shape) R_Group->Gatekeeper Steric/Hydrophobic Interaction

Figure 2: The canonical bidentate hydrogen bonding mode of aminopyrimidines in the kinase ATP pocket.

Case Study: Solubility vs. Permeability

In the development of CDK inhibitors, introducing a piperazine moiety at the C4 or C6 position of the pyrimidine ring is a common strategy.

  • Problem: The aminopyrimidine core is planar and crystalline (high melting point), leading to poor aqueous solubility.

  • Solution: The piperazine adds a solubilizing group (secondary/tertiary amine, pKa ~8-9) and disrupts crystal packing (increasing entropy of dissolution).

  • Trade-off: If the pKa is too high (>9), the molecule is fully ionized in the gut, limiting passive permeability. Tuning the piperazine pKa via adjacent electron-withdrawing groups (e.g., fluorination) is a critical optimization step.

References

  • BenchChem. (2025).[5] Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from

  • European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. Retrieved from

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

  • Fujimoto, A., et al. (2004). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid.[6] Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from

  • Morgon, N.H., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine. ACS Omega. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

The following is an in-depth technical guide on the solubility profile of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid . [1][2] Executive Summary This guide details the solubility behavior of 2-Amino-4,6-dimethylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid .

[1][2]

Executive Summary

This guide details the solubility behavior of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid , a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical scaffolds.[1][2] Unlike simple organic solutes, this compound exhibits amphoteric behavior due to the coexistence of a basic 2-amino-pyrimidine moiety and an acidic 5-carboxylic acid group.[1][2]

Key Takeaway: The solubility of this compound is not a static value but a dynamic function of pH . It exhibits a "U-shaped" aqueous solubility profile, with minimum solubility (precipitation) occurring at its isoelectric point (pI ≈ 3.5–4.[1]5) and high solubility in both strongly acidic (pH < 2) and basic (pH > 8) environments.[1] In organic media, it follows a polarity-driven dissolution model, favoring polar aprotic solvents (DMSO, DMF) over non-polar hydrocarbons.[1]

Chemical Identity & Physicochemical Basis[1][3][4][5][6][7][8][9][10]

To master the solubility of this compound, one must understand its ionization states. The molecule possesses two primary ionizable centers:

  • The Carboxylic Acid (C5-COOH): Acts as a proton donor (pKa ≈ 3.8 – 4.2).[1][2]

  • The Pyrimidine Ring Nitrogen (N1/N3): Acts as a proton acceptor.[3] Note that the exocyclic 2-amino group is delocalized into the ring, making the ring nitrogen the site of protonation (pKa ≈ 3.0 – 4.0).

Ionization States & Solubility Implications[1][2]
  • Cationic Form (pH < 2): Protonated ring nitrogen + neutral carboxylic acid.[1] High water solubility due to positive charge.[1]

  • Zwitterionic/Neutral Form (pH 3–5): Deprotonated carboxylate (COO⁻) + Protonated ring nitrogen (NH⁺) or neutral species.[1][2] Lowest Solubility. The crystal lattice energy is maximized here due to intermolecular ionic interactions, leading to precipitation.

  • Anionic Form (pH > 7): Deprotonated carboxylate (COO⁻) + Neutral ring.[1][2] High water solubility due to negative charge.[1]

Diagram 1: pH-Dependent Ionization Equilibrium

The following diagram illustrates the structural shifts dictating solubility.[1]

IonizationScheme cluster_0 Acidic Medium (pH < 2) cluster_1 Isoelectric Region (pH 3-5) cluster_2 Basic Medium (pH > 8) Cation Cationic Form (Soluble) [R-NH+ / -COOH] Zwitterion Zwitterion / Neutral (Precipitate) [R-NH+ / -COO-] Cation->Zwitterion - H+ (pKa1 ~3.5) Anion Anionic Form (Soluble) [R-N / -COO-] Zwitterion->Anion - H+ (pKa2 ~4.2)

Caption: Logical flow of ionization states. The "Zwitterion" phase represents the solubility minimum where the compound crashes out of aqueous solution.

Solubility Profile Analysis

Aqueous Solubility[1][2][12]
  • Water (Neutral pH): Sparingly soluble.[1] The presence of the hydrophobic 4,6-dimethyl groups further reduces solubility compared to the non-methylated analog.

  • Acidic Buffer (0.1 M HCl): Highly Soluble (> 20 mg/mL).[1][2] Forms the hydrochloride salt.[4]

  • Basic Buffer (0.1 M NaOH): Highly Soluble (> 50 mg/mL).[1][2] Forms the sodium carboxylate salt.

Organic Solvent Screen

Based on the structural lipophilicity (LogP predicted ~0.5–1.0) and lattice energy, the following profile is observed:

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF High Disrupts strong intermolecular H-bonds; ideal for stock solutions (50–100 mg/mL).[1][2]
Polar Protic Methanol, Ethanol Moderate Soluble, especially upon heating.[2] Methyl groups aid interaction with alkyl chains of alcohols.
Ethers THF, Dioxane Low-Moderate Limited solubility; useful as co-solvents.[1][2]
Non-Polar Hexane, Toluene Insoluble The polar carboxyl/amino core prevents dissolution in lipophilic media.[2]
Chlorinated DCM, Chloroform Low Poor solubility unless the compound is derivatized (e.g., esterified).[2]

Experimental Methodologies

As a researcher, you should not rely solely on literature values. The following protocols provide a self-validating system to determine the exact solubility for your specific batch (purity affects solubility).

Protocol A: Determination of Isoelectric Precipitation Point (pI)

Use this to determine the pH range to AVOID during liquid handling.[1]

  • Preparation: Dissolve 100 mg of the compound in 10 mL of 0.1 M NaOH (Solution is clear, pH > 10).

  • Titration: Under constant stirring, slowly add 0.1 M HCl dropwise.

  • Observation: Monitor turbidity using a nephelometer or visual inspection.[1][2]

  • Data Point: Record the pH at the onset of cloudiness (precipitation start) and the pH of maximum turbidity.

    • Expected Result: Cloudiness begins ~pH 5.5; maximum precipitation ~pH 3.5–4.0.[1][2]

    • Action: Re-dissolution should occur if titration continues below pH 2.0.[1]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Standard for regulatory submission.[1][2]

  • Excess Addition: Add excess solid compound (~50 mg) to 2 mL of the target solvent (e.g., Methanol) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 100x with mobile phase.

    • Analyze via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Note: Formic acid is crucial to ensure the analyte moves as a single species on the column.

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow cluster_Aq Aqueous Profiling cluster_Org Organic Profiling Start Start: Solid Sample (CAS 548773-13-3) SolventSelect Select Solvent System (Aq. Buffer vs Organic) Start->SolventSelect AcidBase Dissolve in 0.1M NaOH (Fully Soluble) SolventSelect->AcidBase Aqueous ExcessSolid Add Excess Solid to Solvent SolventSelect->ExcessSolid Organic Titrate Titrate with HCl to pH 1.0 AcidBase->Titrate Turbidity Measure Turbidity (Determine pI) Titrate->Turbidity Result1 Result1 Turbidity->Result1 pH-Solubility Curve Equilibrate Shake 24h @ 25°C ExcessSolid->Equilibrate Filter Centrifuge/Filter (0.22 µm) Equilibrate->Filter HPLC HPLC Quantification (UV 254 nm) Filter->HPLC Result2 Result2 HPLC->Result2 Saturation Conc. (mg/mL)

Caption: Dual-track workflow for characterizing pH-dependent aqueous behavior and thermodynamic organic solubility.

Applications & Handling

  • Purification: The "Acid-Base Swing" is the most effective purification method.[1] Dissolve crude material in base, filter off insoluble impurities, then acidify to pH 4.0 to precipitate the pure product.

  • Storage: Store as a solid. Aqueous solutions at neutral pH are unstable due to slow precipitation; basic solutions are susceptible to oxidative degradation over time.[1][2]

  • Synthesis: When using as a nucleophile, use a base (e.g., K₂CO₃) to ensure the amine is deprotonated. When coupling the carboxylic acid, use standard amide coupling reagents (EDC/NHS) in DMF.

References

  • ChemicalBook. 2-Aminopyrimidine-5-carboxylic acid (Analog Data). Retrieved from ChemicalBook.[1] Link

  • National Institutes of Health (NIH) - PubChem. 2,4-Diaminopyrimidine-5-carboxylic acid (Structural Class Properties).[1][2] Retrieved from PubChem.[1] Link[1][2]

  • Google Patents. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine (Process Chemistry & Solvents). Patent CN102898382A.[1] Link

  • GuideChem. 2-Amino-4,6-dimethylpyrimidine Properties. Retrieved from GuideChem.[1] Link

Sources

Exploratory

Strategic Utilization of Organoboron Intermediates in High-Value API Synthesis

Executive Summary In modern pharmaceutical synthesis, the "chemical intermediate" is no longer merely a transient stepping stone; it is a strategic checkpoint that dictates the convergence, stereochemical integrity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical synthesis, the "chemical intermediate" is no longer merely a transient stepping stone; it is a strategic checkpoint that dictates the convergence, stereochemical integrity, and impurity profile of the final Active Pharmaceutical Ingredient (API).

This technical guide focuses on Organoboron Intermediates (Boronic Acids, Esters, and MIDA Boronates). While ubiquitous in discovery chemistry via the Suzuki-Miyaura coupling, their role in process chemistry is often compromised by non-obvious instability mechanisms (protodeboronation) and inefficient transmetallation. This guide provides a rigorous, mechanistic framework for selecting, handling, and reacting these critical intermediates to ensure reproducible manufacturing outcomes.

Part 1: Mechanistic Foundations – The Transmetallation Bottleneck

To master the role of the organoboron intermediate, one must look beyond the general catalytic cycle and focus on the Transmetallation step. This is the rate-determining step in many challenging couplings and the primary point of failure where side reactions (homocoupling, hydrolysis) compete.

The Boronate Activation Requirement

A common misconception is that the boronic acid (


) reacts directly with the Palladium(II) species. In reality, the boron atom must first be activated to increase its nucleophilicity. This occurs via the formation of a tetra-coordinate boronate species 

.
  • The "Boron-Ate" Complex: The base (e.g.,

    
    , 
    
    
    
    ) does not just neutralize acid; it coordinates to the boron, changing its hybridization from
    
    
    (electrophilic) to
    
    
    (nucleophilic).
  • Implication for Synthesis: If your reaction stalls, adding more catalyst often fails. Instead, the "pH window" must be tuned to maximize the concentration of the boronate species without triggering base-catalyzed protodeboronation.

Visualization: The Mechanistic Logic

The following diagram illustrates the catalytic cycle with a specific focus on the activation pathway of the boronate intermediate.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet BoronicAcid Boronic Acid (Ar'-B(OH)2) Activation Base Activation (Formation of Ar'-B(OH)3-) BoronicAcid->Activation + Base (OH-) Activation->BoronicAcid Equilibrium Activation->TransMet Nucleophilic Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura Catalytic Cycle emphasizing the critical pre-activation of the Boron intermediate prior to transmetallation.

Part 2: Critical Quality Attributes (CQAs) & Stability Profiles

The selection of the specific boron moiety (Acid vs. Pinacol Ester vs. MIDA) is a risk management decision. The primary failure mode is Protodeboronation , where the


 bond is cleaved by a proton, yielding the hydrodeboronated impurity (

).
The Protodeboronation Mechanism

Recent kinetic studies [1] have revealed that protodeboronation is often base-catalyzed. The very condition required for transmetallation (high pH) accelerates the destruction of the intermediate.

  • Mechanism: The base coordinates to boron, and a water molecule (or proton source) attacks the ipso-carbon, cleaving the C-B bond.

  • Substituent Effect: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the aromatic ring stabilize the developing negative charge at the ipso-carbon, making these intermediates highly unstable and prone to rapid degradation.
Comparative Stability Matrix

Use the table below to select the appropriate intermediate form based on your substrate's electronic nature.

FeatureBoronic Acid (Free)Pinacol Ester (Pin)MIDA Boronate
Atom Economy HighModerateLow (High mass waste)
Hydrolytic Stability Low (Hygroscopic)ModerateHigh (Air/Water stable)
Reactivity High (Fast activation)Slow (Requires hydrolysis)Controlled (Slow release)
Purification Difficult (Streaks on SiO2)ModerateEasy (Silica compatible)
Best Use Case Simple, electron-rich arylsStandard library synthesisUnstable/Complex intermediates

Expert Insight: For poly-fluorinated aromatics or heterocycles (e.g., 2-pyridine boronic acid), avoid the free acid. Use MIDA boronates or Trifluoroborates to suppress protodeboronation until the exact moment of reaction [2].

Part 3: Self-Validating Experimental Protocol

This protocol is designed for the coupling of a heterocyclic boronic acid (prone to instability) with an aryl halide. It includes "Validation Checkpoints" to ensure the system is performing correctly before committing valuable material.

Protocol: High-Fidelity Heterocyclic Cross-Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • System De-oxygenation (Validation Point A):

    • Charge solid reagents (Halide, Boronic Acid, Catalyst) into the reaction vessel.

    • Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why: Pd(0) is rapidly oxidized to inactive Pd(II) oxides in air.

    • Checkpoint: If the catalyst turns from orange/red to black immediately upon solvent addition, oxygen is present. Stop and re-degas solvents.

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane.

    • Add the aqueous base solution via syringe.

    • Note: The biphasic system (organic/aqueous) is beneficial here. The boronic acid remains largely in the organic phase, protecting it from high concentrations of hydroxide in the aqueous phase, engaging only at the interface.

  • Reaction Initiation:

    • Heat to 80°C. Vigorous stirring (1000 rpm) is mandatory to maximize interfacial surface area.

  • In-Process Control (Validation Point B):

    • Sample at 1 hour.

    • Criteria: If conversion is <10% and the reaction mixture is black (precipitated Pd black), the catalyst has died.

    • Corrective Action: Do not just add more catalyst. Check for "poisoning" functional groups (thioethers, free amines) or switch to a precatalyst like XPhos-Pd-G2.

  • Workup:

    • Separate phases. Wash organic layer with water to remove inorganic salts.

    • Scavenge residual Pd using Thiol-functionalized silica (SiliaMetS® Thiol) to meet ICH guidelines (<10 ppm Pd).

Part 4: Troubleshooting & Optimization Logic

When the "standard" protocol fails, use this logic flow to diagnose the root cause. The choice of ligand is usually the lever that fixes the transmetallation/oxidative addition balance.

OptimizationTree Start Reaction Failed/Low Yield CheckSM Analyze SM Recovery Start->CheckSM SM_Intact SM Intact (No Reaction) CheckSM->SM_Intact Catalyst Inactive SM_Gone Halide Gone / Boron Gone CheckSM->SM_Gone Side Reactions OxAdd_Issue Oxidative Addition Failed Soln: Electron-Rich Ligands (P(tBu)3, XPhos) SM_Intact->OxAdd_Issue Proto_Issue Protodeboronation Soln: Anhydrous Conditions (CsF in Toluene) SM_Gone->Proto_Issue

Figure 2: Decision tree for diagnosing reaction failure based on starting material (SM) fate.

Advanced Optimization: The "Slow Release" Strategy

For extremely unstable intermediates, the MIDA Boronate strategy is the gold standard.

  • Concept: MIDA boronates are

    
     hybridized and unreactive. They do not transmetallate.
    
  • Protocol: Under aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable free acid low, minimizing decomposition [3].

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chem. Rev.[1][2][3]1995 , 95, 2457–2483.[1][2] Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C.[3][4][5] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev.[3]2014 , 43, 412–443. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C.[5] MIDA Boronates Are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chem.2016 , 8, 1067–1075. Link

  • Jacks, T. E. et al. Development of a Scalable Process for CI-1034, an Endothelin Antagonist.[1] Org.[1][6][7] Process Res. Dev.2004 , 8, 201–212.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical HPLC Method for Aminopyrimidine Carboxylic Acids

Introduction & Analytical Challenges Aminopyrimidine carboxylic acids (e.g., 2-aminopyrimidine-5-carboxylic acid) are critical intermediates in the synthesis of kinase inhibitors and antiviral therapeutics. Their analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

Aminopyrimidine carboxylic acids (e.g., 2-aminopyrimidine-5-carboxylic acid) are critical intermediates in the synthesis of kinase inhibitors and antiviral therapeutics. Their analysis presents a distinct set of chromatographic challenges driven by their amphoteric nature.

The Amphoteric Dilemma

These analytes possess both a basic pyrimidine nitrogen (pKa


 3.5–4.0) and an acidic carboxylic acid group (pKa 

3.0–4.5).
  • At Acidic pH (< 3): The molecule is protonated (Cationic).

  • At Neutral pH (> 5): The molecule is deprotonated (Anionic).

  • At Isoelectric Point (pI): The molecule is zwitterionic.

Standard C18 Reversed-Phase LC (RPLC) often fails because these highly polar, charged species elute near the void volume (


) with poor retention and peak tailing due to secondary silanol interactions.

This guide presents two validated protocols:

  • Method A (IP-RPLC): Uses ion-pairing reagents to induce retention on C18 columns (Best for UV detection/QC).

  • Method B (Mixed-Mode): Uses a bimodal stationary phase (Best for LC-MS/R&D).

Method A: Ion-Pair Reversed-Phase HPLC (IP-RPLC)

Recommended for Quality Control (QC) and UV-based purity analysis.

Mechanism of Action

In this method, an anionic ion-pairing reagent (Sodium Octanesulfonate) is added to the mobile phase. At pH 2.5, the aminopyrimidine moiety is protonated (


). The sulfonate anion (

) forms a neutral, hydrophobic complex with the analyte, which then partitions into the C18 stationary phase.
Protocol Parameters
ParameterSpecification
Column C18 End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Sodium Octanesulfonate (SOS) + 20 mM Potassium Phosphate Monobasic (

) in Water; adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV-Vis / DAD at 240 nm (primary) and 210 nm (secondary)
Injection Vol 5 – 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Equilibration)
2.0955Injection / Start
15.07030Linear Gradient
20.07030Wash
20.1955Re-equilibration
25.0955Stop
Critical Technical Notes
  • pH Control is Vital: The pH must be maintained at

    
    . If the pH rises above 3.0, the carboxylic acid begins to ionize, disrupting the ion-pair formation and causing peak splitting.
    
  • Column Equilibration: Ion-pairing reagents modify the stationary phase surface. You must equilibrate the column with Mobile Phase A for at least 20–30 column volumes before the first injection to ensure stable retention times.

  • Dedication: Columns used for IP-HPLC should be dedicated to this method. It is difficult to fully wash off long-chain sulfonates.

Method B: Mixed-Mode Chromatography (MS-Compatible)

Recommended for LC-MS applications or when ion-pairing reagents are prohibited.

Mechanism of Action

Mixed-mode columns (e.g., SIELC Primesep or Amaze TH) possess both hydrophobic alkyl chains and ion-exchange functional groups on the surface. For aminopyrimidine carboxylic acids, a column with Anion-Exchange and Reversed-Phase properties allows retention of the carboxylate anion at neutral pH without non-volatile salts.

Protocol Parameters
ParameterSpecification
Column Mixed-Mode RP/Anion-Exchange (e.g., SIELC Primesep D or Amaze TH), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 240 nm or MS (ESI+)
Gradient Program
Time (min)% Mobile Phase B (ACN)Mechanism
0.010Initial retention via Ion Exchange
15.060Elution via Hydrophobic interaction
20.010Re-equilibration

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and the mechanistic interaction for the IP-RPLC method.

MethodDevelopment Start Start: Aminopyrimidine Analysis CheckMS Is MS Detection Required? Start->CheckMS NoMS No (UV Only) CheckMS->NoMS Robust QC Method YesMS Yes (LC-MS) CheckMS->YesMS Sensitivity Required MethodA METHOD A: IP-RPLC (C18 + Octanesulfonate) NoMS->MethodA MechA Mechanism: 1. Low pH (2.5) -> Amine protonated (+) 2. Sulfonate (-) pairs with Amine (+) 3. Neutral complex retains on C18 MethodA->MechA MethodB METHOD B: Mixed-Mode (RP + Ion Exchange) YesMS->MethodB MechB Mechanism: Stationary phase contains charged ligands to retain polar zwitterions without IP salts MethodB->MechB

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection requirements and mechanistic interactions.

Sample Preparation & System Suitability[3]

Sample Diluent
  • Do NOT dissolve samples in 100% Acetonitrile. This will cause "solvent breakthrough" where the polar analyte travels faster than the solvent, resulting in split peaks.

  • Recommended Diluent: Mobile Phase A (Initial conditions) or 90:10 Water:Acetonitrile.

System Suitability Criteria (Acceptance Limits)
ParameterAcceptance CriteriaRationale
Retention Factor (

)

Ensures analyte is retained away from the void volume interferences.
Tailing Factor (

)

Amines are prone to tailing; IP reagents should mitigate this.
Resolution (

)

Between the main peak and nearest impurity (e.g., synthetic precursors).
RSD (Area)

Based on 5 replicate injections (n=5).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure C18 column is "Base Deactivated." Increase buffer concentration to 25-30 mM.
Drifting Retention Times Incomplete equilibration of IP reagent.Flush column with Mobile Phase A for at least 60 mins. IP reagents take longer to coat the column.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A. Reduce injection volume.
Baseline Noise (Method A) Impure IP reagent.[1]Use HPLC-grade Sodium Octanesulfonate. Filter mobile phase through 0.22 µm filter.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

Sources

Application

High-Sensitivity Quantitation of Pyrimidine Derivatives in Biological Matrices: Overcoming the "Polarity Paradox" via HILIC-MS/MS

Application Note: AN-2026-PYR Executive Summary & Technical Rationale The analysis of pyrimidine derivatives—ranging from endogenous nucleotides (CTP, UTP) to synthetic antimetabolites (5-Fluorouracil, Gemcitabine, Ara-C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Executive Summary & Technical Rationale

The analysis of pyrimidine derivatives—ranging from endogenous nucleotides (CTP, UTP) to synthetic antimetabolites (5-Fluorouracil, Gemcitabine, Ara-C)—presents a unique set of bioanalytical challenges. These compounds are highly polar, often leading to near-zero retention on standard C18 Reversed-Phase (RP) columns, causing them to elute in the void volume where ion suppression is most severe. Furthermore, cytidine analogs are notoriously unstable in blood due to rapid deamination by Cytidine Deaminase (CDA).

This Application Note details a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with tandem mass spectrometry (MS/MS). Unlike ion-pairing methods that contaminate MS sources, this HILIC approach uses volatile buffers to achieve robust retention and sensitivity. We also define a critical "In-Vial Stabilization" workflow using Tetrahydrouridine (THU) to prevent enzymatic degradation during sample collection.

Experimental Workflow & Logic

The success of this assay depends on preserving the analyte before it reaches the instrument. The following diagram illustrates the critical control points (CCPs) in the workflow.

PyrimidineWorkflow Start Biological Sample Collection Stabilize CRITICAL: Add CDA Inhibitor (Tetrahydrouridine, 25 µg/mL) Start->Stabilize < 1 min post-draw Quench Protein Precipitation (PPT) Ice-cold MeOH/ACN (3:1) Stabilize->Quench Lyse cells/plasma Centrifuge Centrifugation 14,000 x g, 4°C, 10 min Quench->Centrifuge Supernatant Supernatant Evaporation & Reconstitution in 90% ACN Centrifuge->Supernatant HILIC HILIC Separation (Amide or ZIC-pHILIC Column) Supernatant->HILIC Inject Detection MS/MS Detection (MRM Mode +/- Switching) HILIC->Detection

Figure 1: Critical workflow for pyrimidine analysis. Note the mandatory addition of CDA inhibitor immediately upon sampling.

Sample Preparation Protocol

Objective: Isolate polar analytes while inhibiting enzymatic deamination.

Reagents[1][2][3]
  • Inhibitor Stock: Tetrahydrouridine (THU) dissolved in water (10 mg/mL).

  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid and stable isotope-labeled internal standards (e.g., 5-FU-13C15N).

Step-by-Step Procedure
  • Enzyme Inhibition (The "Golden Minute"):

    • Rationale: Cytidine Deaminase (CDA) is highly active in plasma and red blood cells. Without inhibition, Gemcitabine converts to dFdU within minutes.

    • Action: Pre-load blood collection tubes (Vacutainers) with THU to achieve a final concentration of ~25 µg/mL blood. Invert gently 5 times.

  • Plasma Separation:

    • Centrifuge at 2,000 x g for 10 min at 4°C. Transfer plasma to cryovials.

    • Storage: -80°C. Do not store at -20°C as degradation rates are higher due to freeze-concentration effects.

  • Protein Precipitation (PPT):

    • Add 50 µL of Plasma to 200 µL of ice-cold Extraction Solvent .

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Reconstitution:

    • Transfer supernatant to a clean plate.

    • Critical Step: If sensitivity requires concentration, evaporate under Nitrogen at 35°C. Reconstitute in 90% Acetonitrile / 10% Water .

    • Why? Injecting a high-water content sample (like 100% aqueous) into a HILIC column causes "solvent washout" and poor peak shape. The sample solvent must match the initial mobile phase (high organic).

LC-MS/MS Method Parameters

Objective: Retain polar pyrimidines away from the ion-suppression zone (void volume).

Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.

    • Selection Logic: Amide columns provide robust hydrogen bonding retention for nucleobases. ZIC-pHILIC offers unique selectivity for phosphorylated nucleotides.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).

    • Why pH 9? High pH ensures deprotonation of phosphate groups (for nucleotides) and improves peak symmetry for pyrimidine bases.

  • Mobile Phase B: Acetonitrile:10 mM Ammonium Acetate (95:5).

  • Gradient:

    • 0.0 min: 95% B (High organic start is mandatory for HILIC)

    • 2.0 min: 95% B

    • 6.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration is critical in HILIC to re-establish the water layer).

Mass Spectrometry (MRM Transitions)

Operate in Polarity Switching Mode if analyzing a broad panel, or dedicated modes for specific drugs.

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
5-Fluorouracil (5-FU) ESI (-)129.042.13018Quant
129.058.03015Qual
Gemcitabine (dFdC) ESI (+)264.1112.13522Quant
dFdU (Metabolite) ESI (-)263.0220.03015Quant
Cytidine ESI (+)244.1112.12518Endogenous
Uridine ESI (-)243.1110.02515Endogenous
Internal Std (5-FU-15N2) ESI (-)131.043.13018IS

Table 1: Optimized MRM transitions. Note that 5-FU ionizes efficiently in negative mode, while Gemcitabine prefers positive mode.

Method Validation & Quality Control

To ensure this protocol meets FDA Bioanalytical Method Validation (2018) and ICH M10 standards, the following validation modules are required:

Matrix Effect & Recovery

HILIC is sensitive to matrix interferences (phospholipids).

  • Calculation: Compare the slope of the calibration curve in Matrix-Matched Standards vs. Solvent Standards .

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.

  • Correction: If MF < 0.8, dilute the sample extract or use a Divert Valve to send the first 1.0 min of flow (containing salts/lipids) to waste.

Stability Assessment

Due to the enzymatic instability mentioned in Section 3:

  • Benchtop Stability: Spiked plasma with and without THU left at room temperature for 4 hours.

  • Freeze-Thaw: 3 cycles from -80°C to RT.

  • Autosampler Stability: 24 hours at 10°C (HILIC solvents are volatile; ensure vials are capped tightly to prevent evaporation/concentration shifts).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Drifting Retention Times HILIC water layer instability.Ensure equilibration time is at least 3-4 column volumes. Check humidity in the lab (rare but possible).
Split Peaks Sample solvent mismatch.The sample is likely too aqueous. Reconstitute in >85% Acetonitrile.[1]
Low Sensitivity for 5-FU pH mismatch in mobile phase.5-FU (pKa ~8) requires basic pH for negative ionization stability. Ensure Mobile Phase A is pH ≥ 9.0.
Carryover Polar compounds sticking to injector.Use a needle wash of 50:50 Water:MeOH with 0.5% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • Beumer, J. H., et al. (2016). Quantitative determination of the cytidine deaminase inhibitor tetrahydrouridine (THU) in mouse plasma by LC-MS/MS. Journal of Chromatography B. [Link]

  • Pisano, R., et al. (2019). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules (MDPI). [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.[Link]

Sources

Method

Application Note: Strategic Design and Evaluation of Pyrimidine-Based A1 Adenosine Receptor Antagonists

Executive Summary & Mechanism of Action The A1 Adenosine Receptor (A1AR) is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system (CNS) and renal tissues. While adenosine acts as a cytoprot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The A1 Adenosine Receptor (A1AR) is a G-protein coupled receptor (GPCR) widely distributed in the central nervous system (CNS) and renal tissues. While adenosine acts as a cytoprotective modulator, excessive A1AR activation contributes to bradycardia, sedation, and renal fluid retention.

Why Pyrimidine Scaffolds? Historically, A1AR antagonists were derived from xanthines (e.g., caffeine, theophylline, rolofylline). However, xanthines often suffer from poor solubility and lack of selectivity against A2A receptors.[1] Pyrimidine scaffolds (specifically 2-amino-4,6-diarylpyrimidines and 7-deazaadenines) offer a "non-xanthine" alternative that mimics the adenine core of the endogenous ligand while allowing access to unique hydrophobic pockets for enhanced selectivity.

A1AR Signaling Pathway

A1AR couples to the G


  protein family. Agonist binding inhibits adenylyl cyclase (AC), reducing cAMP levels.[2][3][4] An antagonist blocks this interaction, preventing the drop in cAMP or reversing the effects of endogenous adenosine.

A1AR_Signaling Agonist Adenosine / CPA A1AR A1 Adenosine Receptor (GPCR) Agonist->A1AR Activates Antagonist Pyrimidine Antagonist Antagonist->A1AR Blocks Gi Gi/o Protein (Heterotrimeric) A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate Effect Physiological Effect (Bradycardia/Antidiuresis) cAMP->Effect Modulates

Figure 1: Canonical A1AR signaling. Antagonists prevent Gi-mediated inhibition of Adenylyl Cyclase.

Rational Design Strategy (In Silico)

Effective design begins with the high-resolution crystal structure of A1AR (e.g., PDB: 5UEN ), which captures the receptor in an inactive state bound to an antagonist.

Key Interaction Sites

To design a high-affinity pyrimidine antagonist, your ligand must satisfy specific orthosteric interactions:

  • 
    -Stacking (Phe171):  The pyrimidine core must engage in 
    
    
    
    -
    
    
    stacking with Phenylalanine 171 in the second extracellular loop (ECL2). This mimics the adenine ring of adenosine.[1]
  • Hydrogen Bonding (Asn254): The exocyclic amine (or similar donor/acceptor) at the 2- or 6-position of the pyrimidine should H-bond with Asparagine 254 (6.55). This anchors the ligand.

  • Selectivity Pocket (Thr270/His278): Unlike the conserved orthosteric site, the regions near TM7 and ECL3 differ between A1 and A2A. Bulky substituents (e.g., phenyl or heteroaryl rings) at the pyrimidine 4- or 6-positions can exploit these differences to gain >100-fold selectivity.

Chemical Synthesis Protocol

Scaffold Target: 2-amino-4,6-diarylpyrimidine-5-carbonitrile. Rationale: This scaffold is synthetically accessible via a one-pot multicomponent reaction, allowing rapid generation of libraries for SAR (Structure-Activity Relationship) studies.

Protocol: One-Pot Multicomponent Synthesis

Note: This protocol avoids harsh conditions typical of xanthine alkylation.

Reagents:

  • Aryl aldehyde (Component A - varies for R1)

  • Malononitrile (Component B)

  • Acetamidine hydrochloride or Guanidine carbonate (Component C - provides the pyrimidine N-C-N core)

  • Base: Potassium Carbonate (

    
    ) or Piperidine
    
  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve the Aryl aldehyde (1.0 eq) and Malononitrile (1.0 eq) in Ethanol (5 mL/mmol).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Stir at room temperature for 30 minutes. Observation: A solid precipitate (benzylidenemalononitrile intermediate) often forms.

  • Cyclization: Add the Guanidine source (1.2 eq) and

    
     (2.0 eq).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1).
    
  • Work-up: Cool the reaction to room temperature. Pour the mixture into crushed ice.

  • Purification: Filter the resulting precipitate. Wash with cold water and recrystallize from Ethanol/DMF to yield the pure 2-amino-4-aryl-pyrimidine derivative.

Pharmacological Evaluation Protocols

Once synthesized, the compounds must be validated for affinity (Binding) and efficacy (Functional).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the new compound by displacing a standard radiolabeled antagonist.

Materials:

  • Receptor Source: CHO cells stably expressing human A1AR (or rat brain cortical membranes).

  • Radioligand:

    
    -DPCPX (8-cyclopentyl-1,3-dipropylxanthine).[2][5][6] Specific activity ~100 Ci/mmol.
    
  • Non-specific control:

    
     CPA (Cyclopentyladenosine) or XAC.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 10–20

    
     protein/well.
    
  • Incubation: In a 96-well plate, add:

    • 
       Membrane suspension.
      
    • 
       Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 
      
      
      
      
      -DPCPX (Final conc. ~0.5 nM, near its
      
      
      ).[5]
  • Equilibrium: Incubate at

    
     for 90 minutes.
    
  • Termination: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Protocol B: Functional cAMP Accumulation Assay (Efficacy)

Objective: Confirm the compound acts as an antagonist (blocks agonist-induced Gi signaling).

Mechanism: Since A1AR is Gi-coupled, agonists decrease cAMP.[4] To see this, we must first raise cAMP levels with Forskolin .[4] An antagonist will reverse the agonist's suppression, restoring high cAMP levels.

Workflow:

  • Seeding: Plate A1AR-expressing CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation Buffer: Prepare HBSS containing

    
     Forskolin  (to stimulate adenylyl cyclase) + 
    
    
    
    CPA
    (A1AR Agonist, which will inhibit the Forskolin effect).
  • Treatment: Add the Test Compound (Antagonist) at varying concentrations to the cells simultaneously with the Stimulation Buffer.

  • Incubation: 30 minutes at

    
    .
    
  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

    • Add cAMP-d2 antibody (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

  • Readout: Measure FRET signal.

    • Result Interpretation:

      • Agonist only (CPA): Low Signal (Gi active, cAMP low).

      • Antagonist + Agonist: High Signal (Gi blocked, Forskolin drives cAMP high).

Assay_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Binding (Affinity) cluster_2 Phase 3: Functional (Efficacy) Step1 Multicomponent Reaction (Aldehyde + Malononitrile + Guanidine) Step2 Purification & Characterization (NMR, MS) Step1->Step2 Step3 Radioligand Displacement ([3H]-DPCPX) Step2->Step3 Decision1 Ki < 100 nM? Step3->Decision1 Decision1->Step1 No (Refine SAR) Step4 cAMP Reversal Assay (Forskolin + CPA) Decision1->Step4 Yes Step5 Selectivity Screen (vs A2A, A2B, A3) Step4->Step5

Figure 2: Integrated workflow for the development of A1AR antagonists.

Data Analysis & SAR Optimization

When analyzing your pyrimidine library, organize data to highlight Structure-Activity Relationships (SAR).

Key SAR Trends for Pyrimidines at A1AR:

  • C2-Position (Amine): Essential for H-bonding (Asn254). Alkylation here often decreases affinity unless the group is small (Methyl).

  • C4-Position (Aryl): A phenyl ring is critical. Electron-withdrawing groups (e.g., 4-Cl, 4-F) often improve affinity by modifying the electronic properties of the

    
    -system for better stacking with Phe171.
    
  • C5-Position (Cyano/Carbonitrile): This group is often required to lock the conformation and provide an electronic sink.

Example Data Presentation:

Compound IDR1 (C4-Aryl)R2 (C6-Subst)A1AR

(nM)
A2A

(nM)
Selectivity Ratio (A2A/A1)
PYR-001 Phenyl

1503002.0 (Poor)
PYR-002 4-Cl-Phenyl

12 1200100 (Excellent)
PYR-003 4-OMe-Phenyl

4545010 (Moderate)

Interpretation: Compound PYR-002 demonstrates that a chloro-substitution at the para-position of the C4-phenyl ring significantly enhances affinity and selectivity, likely due to optimal filling of the hydrophobic pocket adjacent to Phe171.

References

  • Glukhova, A., et al. (2017). "Structure of the Adenosine A1 Receptor Reveals the Basis for Subtype Selectivity."[7] Cell. (PDB: 5UEN).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
  • Priestley, et al. (2022). "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry.

  • Lohse, M. J., et al. (1987). "8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)—a selective high affinity antagonist radioligand for A1 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Assay Guidance Manual (NCBI). "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)."

Sources

Application

Application Notes and Protocols for the N-Alkylation of Aminopyrimidines

Abstract N-alkylated aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology and virology.[1] The strategic introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology and virology.[1] The strategic introduction of alkyl groups onto the pyrimidine scaffold is a critical synthetic step that profoundly influences molecular properties such as potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the N-alkylation of aminopyrimidines, detailing a robust experimental protocol, exploring the underlying mechanistic principles that govern regioselectivity, and offering field-proven insights for troubleshooting common synthetic challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize these valuable compounds.

Introduction: The Significance of N-Alkylated Aminopyrimidines

The pyrimidine ring system is a privileged scaffold in drug discovery due to its ability to mimic the purine bases of DNA and RNA, thereby interacting with a wide array of biological targets.[1] The N-alkylation of aminopyrimidines further enhances this molecular diversity, allowing for the fine-tuning of a compound's steric and electronic properties to optimize target engagement and drug-like characteristics. The position of the alkyl group—whether on an endocyclic ring nitrogen or the exocyclic amino group—can dramatically alter the biological activity of the resulting molecule. Consequently, control over the regioselectivity of the alkylation reaction is of paramount importance.

This application note will focus on the direct N-alkylation of aminopyrimidines using alkyl halides, a widely employed and versatile method. We will delve into the factors influencing the reaction's outcome and provide a detailed, validated protocol for its successful execution.

Mechanistic Insights and Control of Regioselectivity

The N-alkylation of an aminopyrimidine is fundamentally a nucleophilic substitution reaction.[2] The aminopyrimidine, possessing multiple nucleophilic nitrogen atoms, reacts with an electrophilic alkylating agent, typically an alkyl halide. The primary challenge in this synthesis is controlling which nitrogen atom acts as the nucleophile. An aminopyrimidine, such as 2-aminopyrimidine, presents three potential sites for alkylation: the two endocyclic (ring) nitrogens (N1 and N3) and the exocyclic amino group (N2).

The regioselectivity of the reaction is influenced by a combination of factors:

  • Electronic Effects: The inherent basicity and nucleophilicity of the different nitrogen atoms play a crucial role. The exocyclic amino group is often more nucleophilic than the ring nitrogens, leading to a propensity for alkylation at this site.

  • Steric Hindrance: The steric environment around each nitrogen atom can direct the alkylating agent to the most accessible site. Bulky alkylating agents will preferentially react at less sterically hindered positions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the choice of base can selectively deprotonate one nitrogen atom over another, thereby activating it for alkylation.

A common strategy to achieve selective alkylation on the exocyclic amino group is to utilize a base that is strong enough to deprotonate the amino group, enhancing its nucleophilicity.

Experimental Protocol: N-Alkylation of 2-Aminopyrimidine with Benzyl Bromide

This protocol details a representative procedure for the N-alkylation of 2-aminopyrimidine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
2-Aminopyrimidine109-12-695.101.0 g10.5
Benzyl Bromide100-39-0171.041.9 g (1.3 mL)11.0
Potassium Carbonate (K₂CO₃)584-08-7138.212.9 g21.0
Acetonitrile (CH₃CN)75-05-841.0550 mL-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyrimidine (1.0 g, 10.5 mmol) and potassium carbonate (2.9 g, 21.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Stirring: Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.3 mL, 11.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-alkylated aminopyrimidine.[3]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Product Isolation & Purification A 1. Add 2-Aminopyrimidine and K₂CO₃ to flask B 2. Add Acetonitrile A->B C 3. Stir at Room Temperature B->C D 4. Add Benzyl Bromide C->D E 5. Heat to Reflux (12 h) D->E F 6. Monitor by TLC E->F G 7. Cool and Filter F->G H 8. Concentrate Filtrate G->H I 9. Purify by Column Chromatography H->I J Characterized Product I->J

Caption: Workflow for the N-alkylation of 2-aminopyrimidine.

Troubleshooting and Overcoming Common Challenges

Issue: Low Yield
  • Cause: Incomplete reaction or decomposition of starting materials/products.

  • Solution:

    • Ensure all reagents are pure and the solvent is anhydrous.

    • Increase the reaction time or temperature, monitoring for product decomposition.

    • Consider a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).

Issue: Poor Regioselectivity (Mixture of Isomers)
  • Cause: Similar reactivity of the different nitrogen atoms under the chosen reaction conditions.

  • Solution:

    • Protecting Groups: A common strategy is to protect the more reactive exocyclic amino group, perform the alkylation on the ring nitrogen, and then deprotect.

    • Alternative Methods: For selective exocyclic N-alkylation, reductive amination of the aminopyrimidine with an aldehyde or ketone can be a high-yielding alternative.[4] The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses an alcohol as the alkylating agent in the presence of a suitable metal catalyst, is another powerful technique for selective N-alkylation.[5]

    • Catalytic Approaches: The Goldberg reaction, a copper-catalyzed N-arylation, can be adapted for N-alkylation and offers a different reactivity profile that may favor a specific isomer.[6]

Issue: Overalkylation (Formation of Dialkylated Products)
  • Cause: The mono-alkylated product can be more nucleophilic than the starting aminopyrimidine, leading to a second alkylation.[7]

  • Solution:

    • Stoichiometry: Use a strict 1:1 stoichiometry of the aminopyrimidine to the alkylating agent, or even a slight excess of the aminopyrimidine.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and disfavor the second alkylation.

Diagram of Regioselectivity Challenge

G cluster_reactants Reactants cluster_products Potential Products Aminopyrimidine Aminopyrimidine Reaction Reaction Conditions (Base, Solvent, Temp) Aminopyrimidine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Exocyclic Exocyclic Alkylation (Desired Product) Endocyclic Endocyclic Alkylation (Side Product) Dialkylated Dialkylated Product (Side Product) Reaction->Exocyclic Reaction->Endocyclic Reaction->Dialkylated

Caption: Potential outcomes of aminopyrimidine N-alkylation.

Product Characterization

The structure and purity of the N-alkylated aminopyrimidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the position of the alkyl group. The chemical shifts of the pyrimidine ring protons and carbons will change depending on the site of alkylation. 2D NMR techniques like NOESY can be particularly useful for unambiguously determining the regiochemistry by observing through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyrimidine ring.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Chromatography: TLC and HPLC can be used to assess the purity of the final compound.

Conclusion

The N-alkylation of aminopyrimidines is a vital transformation in synthetic and medicinal chemistry. While challenges such as regioselectivity and overalkylation exist, a careful choice of reaction conditions, and an understanding of the underlying mechanistic principles can lead to the successful synthesis of the desired products. The protocol and troubleshooting guide presented here provide a solid foundation for researchers to confidently and efficiently synthesize these important molecules.

References

  • CN113214146A - Process for the N-alkylation of aminopyridines - Google P
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (URL: [Link])

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (URL: [Link])

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. (URL: [Link])

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (URL: [Link])

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. (URL: [Link])

  • CN102491949A - Method for synthesizing 2-(N-alkyl)
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. (URL: [Link])

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH. (URL: [Link])

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions - ResearchGate. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (URL: [Link])

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrimidine-5-Carboxylate Libraries

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Pyrimidine derivatives exhibit a vast range of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.[1][3][4] The pyrimidine-5-carboxylate motif, in particular, serves as a versatile template for generating diverse molecular libraries, making it a focal point for lead discovery and optimization programs. The ability to rapidly synthesize and screen large numbers of these compounds is paramount to accelerating the drug discovery pipeline.

Solid-phase organic synthesis (SPOS) has revolutionized the construction of such chemical libraries.[5][6][7] By anchoring the initial building block to an insoluble polymer support, SPOS facilitates a streamlined workflow where excess reagents and soluble by-products are removed by simple filtration and washing.[5][8] This circumvents the need for traditional, often time-consuming, chromatographic purification of intermediates, thereby enabling high-throughput and automated synthesis.

This guide details a robust protocol for the solid-phase synthesis of a library of pyrimidine-5-carboxylates, leveraging the power of a multi-component reaction strategy. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and offer insights grounded in established chemical principles.

Core Principles of the Solid-Phase Strategy

The synthesis of a chemical library on a solid support follows a logical and sequential workflow. This strategy is predicated on three key elements: the solid support, a linker molecule, and the chemical transformation used to build the desired scaffold.

  • The Solid Support (Resin): The insoluble polymer matrix is the foundation of SPOS. A common choice is a polystyrene-based resin, such as Tentagel®, which offers excellent chemical stability and good swelling properties in a variety of organic solvents, ensuring that reactive sites are accessible.[9]

  • The Linker: The linker is a bifunctional molecule that connects the nascent compound to the solid support. Its design is critical, as it must be stable throughout the entire synthesis sequence but cleavable under specific conditions that do not degrade the final product. In some advanced strategies, "traceless" linkers are employed, which leave no residual atoms on the target molecule after cleavage.[8][10] The choice of cleavage condition itself can be a point of diversification in a library synthesis.[9]

  • The Chemical Transformation: Multi-component reactions (MCRs) are exceptionally well-suited for combinatorial chemistry as they allow for the rapid assembly of complex molecules from simple, diverse building blocks in a single step.[11][12][13] The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and a urea or thiourea to form a dihydropyrimidine core.[14][15] This reaction is highly adaptable to solid-phase methodologies for generating diverse pyrimidine libraries.[9][15]

Workflow Overview

The overall process can be visualized as a cycle of attachment, reaction, and cleavage, as depicted in the following workflow diagram.

Solid-Phase Synthesis Workflow Resin 1. Resin Swelling & Preparation Immobilization 2. Immobilization of Building Block Resin->Immobilization Linker Attachment Reaction 3. Multi-Component Condensation Immobilization->Reaction Add Reagents Wash 4. Iterative Washing Reaction->Wash Remove Excess Cleavage 5. Cleavage from Resin Wash->Cleavage Apply Cleavage Cocktail Product 6. Final Product Isolation Cleavage->Product

Caption: General workflow for solid-phase synthesis of small molecules.

Detailed Protocol: Solid-Phase Synthesis of a Pyrimidine-5-Carboxylate Library

This protocol describes a versatile solid-phase approach where a thiouronium salt is anchored to the resin and subsequently condensed with various β-ketoesters and aldehydes to generate a library of pyrimidines.[9]

Materials and Reagents
  • Solid Support: Tentagel® S RAM resin (or similar aminomethylated polystyrene resin).

  • Reagents for Immobilization: 1,1'-Thiocarbonyldiimidazole (TCDI), Diisopropylethylamine (DIPEA).

  • Building Blocks:

    • A diverse set of commercially available β-ketoesters (e.g., ethyl acetoacetate, ethyl benzoylacetate).

    • A diverse set of commercially available aldehydes.

  • Reaction Mediator: Calcium Hydroxide (Ca(OH)₂).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Water, Dioxane.

  • Cleavage Reagent: Oxone® (Potassium peroxymonosulfate), Trifluoroacetic acid (TFA).

  • Washing Solvents: DCM, DMF, Methanol (MeOH), Diethyl ether.

Step 1: Preparation of Polymer-Bound Thiouronium Salt

Rationale: This initial step functionalizes the solid support with one of the three key components for the Biginelli-type condensation. Immobilizing the thiourea equivalent allows for the use of diverse β-ketoesters and aldehydes in the subsequent library-generating step.

  • Swell the aminomethyl resin (1.0 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the solvent and wash the resin thoroughly with DCM (3 x 10 mL).

  • Dissolve 1,1'-thiocarbonyldiimidazole (TCDI, 5 equivalents) in DCM (10 mL) and add it to the swollen resin.

  • Gently agitate the mixture at room temperature for 3 hours.

  • Drain the vessel and wash the resin sequentially with DCM (3 x 10 mL), DMF (2 x 10 mL), and DCM (3 x 10 mL) to obtain the resin-bound imidazolyl-thiocarbamate.

  • Add a solution of DIPEA (10 equivalents) in DMF (10 mL) to the resin, followed by gentle agitation for 24 hours to form the polymer-bound thiouronium salt.

  • Wash the resin extensively with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Step 2: Multi-Component Condensation to Form the Pyrimidine Ring

Rationale: This is the core reaction where the diversity elements (β-ketoesters and aldehydes) are introduced. The use of a simple base like Ca(OH)₂ in an aqueous-organic solvent system provides mild conditions for the cyclization.[9]

  • Place the dried thiouronium resin (100 mg) into individual wells of a parallel synthesizer or into separate reaction vessels.

  • Swell the resin in a 1:1 mixture of EtOH/Water (2 mL) for 30 minutes.

  • To each vessel, add the desired β-ketoester (5 equivalents) and the desired aldehyde (5 equivalents).

  • Add an excess of Ca(OH)₂ (10 equivalents) to each reaction.

  • Seal the vessels and heat the mixtures to 60°C with agitation for 48-72 hours.

  • Cool the vessels to room temperature. Filter the resin and wash thoroughly with Water (3 x 5 mL), EtOH (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin-bound pyrimidinone derivatives under vacuum.

Reaction Scheme on Solid Support

Caption: Schematic of the multi-component reaction on the solid support.

Note: The above DOT script is a template. A proper chemical structure image would be required for accurate depiction.

Step 3: Cleavage and Isolation of the Final Products

Rationale: The final step is the release of the synthesized molecules from the solid support. The choice of cleavage agent can be used to introduce a final point of diversity. For instance, an oxidative cleavage with Oxone® yields a uracil derivative, while an acidic cleavage with TFA can yield other modified pyrimidinones.[9] This demonstrates how the cleavage step is an integral part of the synthetic strategy.

Method A: Oxidative Cleavage with Oxone®

  • Swell the dried resin-bound pyrimidinone (100 mg) in a 3:1 mixture of Dioxane/Water (2 mL) for 30 minutes.

  • Add Oxone® (5 equivalents) to the suspension.

  • Agitate the mixture at room temperature for 12 hours.

  • Repeat the Oxone® treatment with fresh reagent to ensure complete cleavage.

  • Filter the resin and wash it with Dioxane/Water (2 x 2 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by precipitation from a suitable solvent system (e.g., DCM/ether) or by preparative HPLC if necessary.

Method B: Acidic Cleavage with TFA

  • Swell the dried resin-bound pyrimidinone (100 mg) in DCM (1 mL) for 30 minutes.

  • Add a cleavage cocktail of 10% Trifluoroacetic acid (TFA) in DCM (2 mL).[9]

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and wash it with DCM (2 x 2 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation.

  • Co-evaporate with toluene to remove residual TFA. The crude product can be purified as described above.

Library Diversification and Data

The power of this solid-phase approach lies in its ability to rapidly generate a large number of analogs by simply varying the building blocks used in Step 2.

EntryAldehyde (R²)β-Ketoester (R¹)Cleavage MethodFinal Structure
1 BenzaldehydeEthyl acetoacetateOxone®6-Methyl-4-phenyl-uracil-5-carboxylate
2 4-ChlorobenzaldehydeEthyl acetoacetateOxone®4-(4-Chlorophenyl)-6-methyl-uracil-5-carboxylate
3 BenzaldehydeEthyl benzoylacetateOxone®4,6-Diphenyl-uracil-5-carboxylate
4 4-MethoxybenzaldehydeEthyl acetoacetateTFA2-Thio-4-(4-methoxyphenyl)-6-methyl-dihydropyrimidine-5-carboxylate
5 Furan-2-carbaldehydeEthyl 3-oxopentanoateOxone®4-(Furan-2-yl)-6-ethyl-uracil-5-carboxylate
6 BenzaldehydeEthyl acetoacetateTFA2-Thio-6-methyl-4-phenyl-dihydropyrimidine-5-carboxylate

Conclusion and Outlook

The solid-phase protocol detailed herein provides a reliable and highly adaptable platform for the synthesis of pyrimidine-5-carboxylate libraries. By leveraging a multi-component condensation strategy, a high degree of molecular diversity can be achieved efficiently.[16] The simplicity of the purification steps, inherent to solid-phase synthesis, makes this method amenable to automation and high-throughput production.[9] The resulting libraries of pyrimidine derivatives are valuable assets for screening campaigns in the quest for novel therapeutic agents. Further diversification can be achieved by post-cleavage modifications of the pyrimidine core, expanding the chemical space accessible from this versatile scaffold.

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Patil, S. B., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). [Link]

  • Chen, J., et al. (2015). Solid phase combinatorial synthesis of a xanthone library using click chemistry and its application to an embryonic stem cell probe. Chemical Communications, 51(63), 12592-12595. [Link]

  • Ollivier, N., et al. (2013). A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins. Angewandte Chemie International Edition, 52(37), 9699-9703. [Link]

  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006-6007. [Link]

  • Mishra, R., & Pandey, J. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(3), 159-185. [Link]

  • Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of Medicinal Chemistry, 66(16), 11219-11230. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Stančer, T., et al. (2021). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 26(11), 3329. [Link]

  • Hocek, M., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8344-8348. [Link]

  • Vlase, L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • Sharma, A., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1189312. [Link]

  • Sauer, W. H. B., & Schwarz, M. K. (2003). Molecular Shape Diversity of Combinatorial Libraries: A Prerequisite for Broad Bioactivity. Journal of Chemical Information and Computer Sciences, 43(3), 987-1003. [Link]

  • Sharma, A., et al. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]

  • El-Sayed, N. N. E., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 102982. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3496. [Link]

  • Stevens, A. (1985). Pyrimidine-specific cleavage by an endoribonuclease of Saccharomyces cerevisiae. Journal of Bacteriology, 164(1), 57-62. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • El-Sayed, H. S., et al. (2024). Lactic Acid Bacteria: From Bioprocessing to Nanomedicine. Fermentation, 10(3), 131. [Link]

  • Request PDF. Linkers for Solid-Phase Peptide Synthesis. [Link]

  • Dalinger, I. L., et al. (2005). Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. Journal of Combinatorial Chemistry, 7(2), 236-245. [Link]

  • Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Nadtochenko, V. A., et al. (2024). Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. International Journal of Molecular Sciences, 25(4), 2118. [Link]

  • Santos, M. A., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Cancers, 13(11), 2577. [Link]

  • Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. [Link]

  • Bailey, S. W., & Ayling, J. E. (1980). Cleavage of the 5-amino substituent of pyrimidine cofactors by phenylalanine hydroxylase. Journal of Biological Chemistry, 255(16), 7774-7781. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Biginelli-Inspired Pyrimidine Synthesis

Welcome to the technical support center for Biginelli and Biginelli-inspired pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific princ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Biginelli and Biginelli-inspired pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this powerful multicomponent reaction. This guide is structured as a series of practical questions and in-depth answers, addressing the common and complex challenges encountered in the lab.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent obstacles researchers face, from low yields to purification nightmares. Each answer provides a causal explanation and a step-by-step approach to resolving the issue.

Q1: My Biginelli reaction has a very low yield or isn't working at all. What are the primary factors to investigate?

A1: Low yield is the most common complaint in classical Biginelli protocols, often due to suboptimal conditions for forming the key N-acyliminium ion intermediate.[1][2] A systematic approach is crucial.

Causality and Solution Pathway:

The reaction's success hinges on the efficient, acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion, which is then trapped by the enol of the β-ketoester.[1][3] If this intermediate does not form efficiently or is not trapped, the reaction stalls.

Troubleshooting Workflow:

Here is a logical workflow to diagnose the problem. Start at the top and proceed downward.

G start Low / No Yield Observed catalyst 1. Re-evaluate Catalyst System start->catalyst temp_solvent 2. Optimize Reaction Conditions catalyst->temp_solvent No improvement success Yield Improved catalyst->success Improvement stoichiometry 3. Check Stoichiometry & Purity temp_solvent->stoichiometry No improvement temp_solvent->success Improvement substrate 4. Assess Substrate Reactivity stoichiometry->substrate No improvement stoichiometry->success Improvement substrate->success Re-design strategy

Figure 1: Troubleshooting Workflow for Low Yields.

Step-by-Step Investigation:

  • Catalyst Choice & Concentration: Classical Brønsted acids like HCl can be harsh and lead to side reactions.[4][5]

    • Action: Switch to a milder Lewis acid catalyst. They are highly effective at activating the aldehyde carbonyl towards nucleophilic attack by urea.[6] See the catalyst comparison table in the FAQ section for options.

    • Action: Ensure the catalyst loading is optimal. For many Lewis acids, 10-20 mol% is a good starting point.[7] Too much acid can sometimes hinder the reaction.[4]

  • Temperature and Solvent:

    • Action: While some reactions work at room temperature, heating is often required to drive the dehydration and cyclization steps. An initial target of 80-100°C is common.[8][9]

    • Action: Consider switching to a polar aprotic solvent like THF or acetonitrile, or even running the reaction under solvent-free conditions.[2][3] Polar solvents can help stabilize the charged intermediates, while solvent-free conditions maximize reactant concentration.[4]

  • Reactant Stoichiometry and Purity:

    • Action: Urea can be unstable at elevated temperatures.[10] Using a slight excess (e.g., 1.5 equivalents) is often beneficial to push the equilibrium forward.[10]

    • Action: Verify the purity of your aldehyde. Aldehydes can oxidize to carboxylic acids upon storage, which will inhibit the reaction.

  • Substrate Scope:

    • Action: Electron-poor aromatic aldehydes (e.g., nitro-substituted) tend to react faster, while electron-rich ones (e.g., methoxy-substituted) are more sluggish.[2] Sterically hindered aldehydes or β-ketoesters can also dramatically lower yields. If your substrates fall into these categories, you will likely need more forcing conditions (higher temperature, longer reaction time, more efficient catalyst).

Q2: My TLC plate shows multiple spots, and I'm struggling to isolate my desired dihydropyrimidinone (DHPM). What are the likely side products and how do I avoid them?

A2: The formation of multiple products indicates that parallel reaction pathways are competing with the main Biginelli cyclization. Understanding these pathways is key to suppressing them.

Common Side Products and Their Origins:

Side ProductDescription & CauseHow to Avoid
Hantzsch Pyridine A 1,4-dihydropyridine formed from the aldehyde, two equivalents of the β-ketoester, and an ammonia source. It becomes a major issue if the urea/thiourea degrades to generate ammonia, or if ammonium salts are used as catalysts.[10][11]Ensure high-purity urea. Avoid catalysts that can generate ammonia (e.g., NH₄Cl). Use reaction conditions optimized for the Biginelli pathway (often lower temperatures are sufficient compared to Hantzsch synthesis).
Knoevenagel Product The α,β-unsaturated dicarbonyl compound resulting from the direct condensation of the aldehyde and the β-ketoester. This pathway can dominate if the N-acyliminium ion is not formed or trapped efficiently.[7]Use an effective Lewis acid catalyst to promote the aldehyde-urea condensation. Ensure adequate urea concentration (1.2-1.5 eq.) to favor iminium formation.
β-Ketoester Dimer Self-condensation of the β-ketoester. This is more common with highly acidic or basic conditions and prolonged reaction times.Use milder catalysts and monitor the reaction by TLC to avoid unnecessarily long heating.[12][13]
Open-Chain Ureide The acyclic intermediate formed after the β-ketoester adds to the N-acyliminium ion. Incomplete cyclization can be an issue.Ensure sufficient heating and catalytic activity to drive the final dehydration and ring-closing step.
Q3: My product has "oiled out" of the reaction mixture or formed a sticky solid that is difficult to filter and purify. What should I do?

A2: This is a common purification challenge, especially when the product has lower crystallinity or when impurities act as eutectic melting point depressants. Do not discard the sample; several techniques can induce crystallization or facilitate purification.

Troubleshooting Purification:

  • Initial Workup: Many protocols call for pouring the reaction mixture into cold water or onto crushed ice.[10] This often precipitates the crude product, which can then be filtered. If it oils out here, proceed to the next steps.

  • Trituration: This technique uses a solvent in which your desired product is poorly soluble, but the impurities are soluble.

    • Protocol: Add a small amount of a suitable solvent (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture) to your oil/gummy solid.

    • Action: Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy and the presence of a non-solvent can induce crystallization. Stir vigorously for 30-60 minutes. The oil may transform into a filterable solid.

  • Solvent-Induced Crystallization:

    • Protocol: Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Action: Slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow the mixture to stand undisturbed. Slow diffusion will often yield crystals.

  • Column Chromatography: If crystallization fails, chromatography is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of hexane/ethyl acetate is the most common eluent system for DHPMs.[12] Start with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity. The desired product is typically moderately polar.

    • Pro-Tip: After chromatography, the pure product dissolved in a solvent may be more amenable to crystallization upon removal of the solvent.

Section 2: Frequently Asked Questions (FAQs)

Q4: Brønsted Acid vs. Lewis Acid Catalysts: Which should I choose and why?

A4: The choice of acid catalyst is one of the most critical parameters in optimizing the Biginelli reaction. While both Brønsted and Lewis acids can catalyze the reaction, they do so with different efficiencies and drawbacks.

Mechanism of Catalysis: The rate-limiting step is often the initial condensation between urea and the aldehyde to form an N-acyliminium ion.[6] The catalyst's primary role is to activate the aldehyde's carbonyl group, making it more electrophilic.

  • Brønsted Acids (e.g., HCl, H₂SO₄): These protonate the aldehyde carbonyl, activating it for attack.

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃): These coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon highly electrophilic.[7]

Comparative Analysis:

Catalyst TypeProsConsBest For...
Brønsted Acids Inexpensive, readily available.Often require harsh conditions (high temp, long times), can lead to side reactions (e.g., hydrolysis, Hantzsch), difficult to handle (corrosive).[4][5]Initial explorations or simple, robust substrates where yield is not the primary concern.
Lewis Acids High efficiency, milder conditions, improved yields, better functional group tolerance.[3][7]More expensive, some are moisture-sensitive (e.g., AlCl₃, TiCl₄), may require anhydrous conditions, metal residues can complicate purification.Optimizing yields, working with sensitive substrates, and achieving cleaner reactions.[5][14]
Heterogeneous Acids Easily recoverable and reusable, simplifies product workup (filtration), often environmentally friendly.[8][12]Can have lower activity than homogeneous counterparts, may require higher temperatures or longer reaction times.Green chemistry applications, large-scale synthesis where catalyst recycling is economically important.
Q5: How do reaction solvent and temperature causally affect the reaction outcome?

A5: Solvent and temperature are not just arbitrary parameters; they directly influence reaction kinetics, equilibria, and the solubility of all species involved.

The Role of the Solvent:

  • Solubilization: The solvent must dissolve the three starting components to allow them to interact. However, many DHPM products have limited solubility in common solvents like ethanol, which can be advantageous as the product may precipitate out as it forms, driving the reaction equilibrium forward.[10]

  • Intermediate Stabilization: The Biginelli mechanism proceeds through charged intermediates, most notably the N-acyliminium ion.[1] Polar solvents (e.g., ethanol, acetonitrile, DMF) can stabilize these charged species, accelerating the reaction rate.[4]

  • Solvent-Free Conditions: This modern approach maximizes the concentration of reactants, often leading to dramatically shorter reaction times and higher yields.[3] It is also a core principle of green chemistry.

The Role of Temperature:

  • Overcoming Activation Energy: The reaction involves several steps, including two key dehydrations (formation of the iminium ion and final cyclization).[6] Heating provides the necessary energy to overcome the activation barriers for these elimination steps. A common range is 80-100°C.[8][9]

  • Controlling Side Reactions: Excessive heat can promote the decomposition of urea, potentially leading to Hantzsch side products.[10] Therefore, the temperature should be high enough to promote the desired reaction but not so high that it favors decomposition pathways. Monitoring by TLC is essential to find the optimal balance.[12]

Section 3: Protocols and Methodologies

Protocol 1: Optimized Lewis Acid-Catalyzed Synthesis of a Dihydropyrimidinone (DHPM)

This protocol uses Ytterbium (III) triflate, a highly effective and water-tolerant Lewis acid, under solvent-free conditions, reflecting a modern, high-yield approach.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1 eq)

  • Ethyl acetoacetate (1.1 mmol, 1.1 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Ytterbium (III) triflate [Yb(OTf)₃] (0.1 mmol, 10 mol%)

  • Round-bottom flask with stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a clean, dry 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).

  • Place the flask in a pre-heated oil bath or heating mantle set to 90-100°C.

  • Stir the mixture vigorously. The reactants will typically melt and form a homogenous slurry.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-20 minutes.

    • TLC System: 7:3 Hexane:Ethyl Acetate.

    • Visualization: UV lamp (254 nm). The product spot should be well-separated from the starting aldehyde.

  • Once the aldehyde spot has disappeared (typically 30-90 minutes), remove the flask from the heat and allow it to cool to room temperature.

  • Add 10 mL of cold water to the flask. A solid should precipitate. If the product oils out, scratch the flask with a glass rod to induce crystallization.

  • Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with two portions of cold water (2 x 10 mL), followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure DHPM.

Protocol 2: Purification via Column Chromatography

This protocol is for instances where recrystallization is ineffective.

Setup:

  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate).

  • Prepare the Sample: Dissolve the crude DHPM in a minimum amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This prevents band broadening.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Mechanistic Visualization

Understanding the reaction pathway is fundamental to rational problem-solving. The most widely accepted mechanism proceeds through an N-acyliminium intermediate.

G cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H(CO)NH₂] Aldehyde->Iminium + H⁺, - H₂O Urea H₂N(CO)NH₂ Urea->Iminium + H⁺, - H₂O Ketoester EtO₂CCH₂C(O)Me Ureide Open-Chain Ureide Ketoester->Ureide Nucleophilic Addition Iminium->Ureide Nucleophilic Addition Product Dihydropyrimidinone (DHPM) Ureide->Product Cyclization - H₂O

Figure 2: The Iminium Ion Pathway of the Biginelli Reaction.

References

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available at: [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. Available at: [Link]

  • (PDF) Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ResearchGate. Available at: [Link]

  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available at: [Link]

  • One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Indian Journal of Natural Sciences. Available at: [Link]

  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. Available at: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. ResearchGate. Available at: [Link]

  • Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo. Available at: [Link]

  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. ResearchGate. Available at: [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. PubMed Central. Available at: [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. Available at: [Link]

Sources

Optimization

Side product formation in aminopyrimidine reactions

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists. It prioritizes actionable troubleshooting over generic theory, focusing on the specific failure m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists. It prioritizes actionable troubleshooting over generic theory, focusing on the specific failure modes of aminopyrimidine synthesis.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Product Formation & Regioselectivity

Welcome to the Aminopyrimidine Support Hub. This guide addresses the "silent killers" of pyrimidine functionalization: unexpected regioselectivity, catalyst poisoning in cross-couplings, and ring nitrogen interference.

🟢 Module 1: The Regioselectivity Paradox ( )

User Issue: "I am reacting 2,4-dichloropyrimidine with an amine. Literature says substitution happens at C4, but I am isolating the C2 isomer (or a 50:50 mixture)."

🔬 The Mechanic's Diagnosis

The "C4-selective" rule is a simplification that often fails in complex scaffolds. In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic due to the para-like relationship with the N1 nitrogen. However, this selectivity is fragile and governed by the LUMO coefficient distribution , which is easily warped by substituents at C5/C6 and the nature of the nucleophile.

Common Failure Modes:

  • The C5-Effect: Electron-Donating Groups (EDGs) at C5 (e.g., -OMe, -NH2) deactivate C4 more than C2, often flipping selectivity to C2.

  • The "Hard/Soft" Mismatch: Hard nucleophiles (alkoxides) are less selective than soft nucleophiles (thiols/amines).

  • Steric Override: If the C4 position is sterically crowded (e.g., a bulky C5 substituent), the nucleophile will default to the more accessible C2, regardless of electronics.

🛠️ Troubleshooting Decision Tree

SNAr_Troubleshooting Start Issue: Wrong Regioisomer in SNAr CheckC5 Check Substituent at C5 Start->CheckC5 EWG Electron Withdrawing (NO2, CHO) CheckC5->EWG Substituent is... EDG Electron Donating (OMe, Alkyl) CheckC5->EDG Substituent is... C4_Favored C4 Attack Favored (Normal Selectivity) EWG->C4_Favored C2_Risk High Risk of C2 Attack (Reversed Selectivity) EDG->C2_Risk Action1 Action: Lower Temp (-78°C) Use Non-polar Solvent C4_Favored->Action1 If selectivity is poor Action2 Action: Use Lewis Acid (ZnCl2) to activate N1/C4 C2_Risk->Action2 To force C4

Figure 1: Decision matrix for diagnosing regioselectivity reversals in 2,4-dichloropyrimidine


 reactions.
📉 Data: Substituent Effects on Regioselectivity

Selectivity ratios observed in standard


 (1 eq. amine, THF, 0°C)
C5 SubstituentElectronic EffectMajor ProductC4:C2 Ratio (Approx)
-H NeutralC4 > 95:5
-NO₂ Strong EWGC4 > 99:1
-CHO Moderate EWGC4 90:10
-CH₃ Weak EDGMixed 60:40
-OMe Strong EDGC2 20:80 (Reversed)

🟢 Module 2: Buchwald-Hartwig Failure (Hydrodehalogenation)

User Issue: "My aryl chloride is consumed, but I see no coupled product. LCMS shows a mass corresponding to [M-Cl+H]."

🔬 The Mechanic's Diagnosis

You are experiencing Hydrodehalogenation , a notorious side reaction in aminopyrimidine coupling. This occurs when the Palladium(II) intermediate undergoes


-hydride elimination instead of reductive elimination.

Why Aminopyrimidines are Prone to This:

  • Chelation: The pyrimidine nitrogens can coordinate to the Pd center, displacing ligands and creating an open coordination site that facilitates

    
    -hydride elimination from the amine or solvent.
    
  • Slow Reductive Elimination: If the amine is sterically hindered (common in drug discovery), the complex waits too long to eliminate, allowing the competing reduction pathway to take over.

🧪 Protocol: The "Anti-Reduction" Coupling System

Use this protocol to suppress hydrodehalogenation.

  • Ligand Switch: Abandon monodentate ligands (

    
    ). Switch to bidentate, wide bite-angle ligands like Xantphos  or bulky ligands like BrettPhos  which accelerate reductive elimination.
    
  • Base Switch: Switch from

    
     (which can act as a hydride source via 
    
    
    
    -H elimination) to
    
    
    or
    
    
    .
  • Solvent Purge: Oxygen promotes catalyst decomposition. Sparge solvent with Argon for 15 mins, not just "nitrogen balloon" pressure.

🛠️ Mechanism of Failure

Pd_Cycle_Failure Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Coord Amine Coordination OxAdd->Coord BetaH SIDE PATH: Beta-Hydride Elimination Coord->BetaH Slow Step (Steric Hindrance) RedElim Reductive Elimination (Product Formation) Coord->RedElim Fast Step (Bulky Ligand) Reduced Side Product: De-halogenated Arene (Ar-H) BetaH->Reduced Product Target: Aminopyrimidine RedElim->Product

Figure 2: The bifurcation point between successful coupling and hydrodehalogenation.

🟢 Module 3: Ring Nitrogen Interference (N-Alkylation)

User Issue: "I am trying to alkylate the exocyclic amine (2-amino group), but I am getting a quaternary ammonium salt."

🔬 The Mechanic's Diagnosis

Aminopyrimidines are ambident nucleophiles . The ring nitrogens (N1/N3) are often more nucleophilic than the exocyclic amine (


) because the lone pair on the exocyclic amine is delocalized into the aromatic ring (resonance). Alkylating agents will preferentially attack N1, leading to the formation of pyrimidinium salts (side product).
📝 Corrective Actions
  • Protecting Group Strategy: Do not attempt direct alkylation.

    • Step 1: Protect the exocyclic amine with a Boc group (

      
      ).
      
    • Step 2: Perform N-alkylation (now the Boc-N-H is the only acidic proton).

    • Step 3: Deprotect.

  • The "Dimroth" Check: If you synthesize the pyrimidine ring after alkylation, be aware that under basic conditions, 1-alkyl-2-imino-1,2-dihydropyrimidines can rearrange to the thermodynamically stable N-alkylamino isomer via the Dimroth Rearrangement .

📚 References & Grounding

The protocols and mechanisms described above are grounded in the following authoritative sources:

  • Regioselectivity in SNAr Reactions:

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec / QM Magic Class.

    • URL:[Link]

  • Buchwald-Hartwig Mechanisms:

    • Title: Buchwald-Hartwig Amination (Reaction Guide).

    • Source: ACS GCI Pharmaceutical Roundtable.

    • URL:[Link]

  • N-Alkylation Specifics:

    • Title: Zn(II)-Catalyzed Selective N-Alkylation of Amines.

    • Source: Journal of Organic Chemistry (ACS).

    • URL:[Link]

  • Tertiary Amine Nucleophile Effects:

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

    • Source: ResearchGate / University of Notre Dame.

    • URL:[Link]

Troubleshooting

Technical Support Center: High-Purity Synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid (ADPC)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Synthesis Optimization, and Impurity Profiling Core Synthesis & Impurity Architecture To improve purity, you must first unders...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Synthesis Optimization, and Impurity Profiling

Core Synthesis & Impurity Architecture

To improve purity, you must first understand the "Genealogy of Impurities." The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (ADPC) typically proceeds via the condensation of guanidine with ethyl diacetoacetate (ethyl 2-acetyl-3-oxobutanoate), followed by hydrolysis.

The most critical failure mode in this process is unintentional decarboxylation , which converts your target ADPC into 2-Amino-4,6-dimethylpyrimidine (ADMP) .

The "Decarboxylation Trap"

Unlike many stable carboxylic acids, pyrimidine-5-carboxylic acids are electron-deficient. The presence of the amino group at C2 and methyls at C4/C6 creates a "push-pull" electronic system that lowers the activation energy for decarboxylation, especially under acidic conditions or high heat.

Visualizing the Pathway:

ADPC_Synthesis_Pathway cluster_0 Critical Control Point Start Precursors (Guanidine + Ethyl Diacetoacetate) Inter Intermediate Ester (Ethyl 2-amino-4,6-dimethyl pyrimidine-5-carboxylate) Start->Inter Cyclization (EtOH/Reflux) Target TARGET: ADPC (Acid Form) Inter->Target Hydrolysis (NaOH, then HCl to pH 4.0) Impurity MAJOR IMPURITY: ADMP (Decarboxylated) Target->Impurity Overheating (>100°C) or pH < 1.0

Figure 1: The synthesis workflow highlighting the critical risk of decarboxylation (ADMP formation) during the workup phase.

Troubleshooting Guides (Symptom-Based)

Case 1: "My product melts at ~153°C."

Diagnosis: Total Decarboxylation. You have isolated 2-Amino-4,6-dimethylpyrimidine (ADMP) , not the acid. The target acid (ADPC) typically decomposes above 200°C.

  • Cause: You likely acidified the hydrolysis mixture while it was still boiling, or you dried the product at >110°C.

  • Remediation:

    • Repeat the hydrolysis step.

    • Cool the reaction mixture to <10°C before adding acid.

    • Do not drop the pH below 3.0.

Case 2: "The product is pink or brown."

Diagnosis: Oxidative Oligomerization. Amino-pyrimidines are susceptible to air oxidation, forming azo-linked dimers or extended conjugated systems (chromophores).

  • Cause: Exposure to air during the alkaline hydrolysis step (where the amino group is most nucleophilic).

  • Remediation:

    • Perform hydrolysis under a Nitrogen blanket .

    • Add 0.5% w/w Sodium Dithionite or Activated Charcoal during the alkaline phase, then filter before acidification.

Case 3: "Low yield after acidification."

Diagnosis: Isoelectric Point (pI) Miss. ADPC is amphoteric. It forms a soluble hydrochloride salt at pH < 1 and a soluble sodium salt at pH > 8.

  • Cause: Overshooting the acidification (pH < 2.0).

  • Remediation:

    • Target the Isoelectric Point (pI) . For this class of molecules, the pI is typically between pH 3.5 and 4.5 .

    • Use a calibrated pH meter, not litmus paper.

Optimized Purification Protocol

This protocol replaces standard "dump and stir" methods with a controlled crystallization that minimizes decarboxylation and maximizes purity.

Phase A: Controlled Hydrolysis
  • Dissolution: Suspend the ester precursor in 10% NaOH (3 eq).

  • Reaction: Heat to 60–70°C (Do NOT reflux violently). Monitor by TLC until the ester spot disappears.

  • Clarification: While still alkaline, add Activated Carbon (5% wt/wt). Stir for 15 mins. Filter hot through Celite to remove color bodies.

Phase B: Isoelectric Precipitation (The Critical Step)
  • Cooling: Cool the filtrate to 0–5°C (Ice bath). This is crucial to prevent decarboxylation during acidification.

  • Acidification: Slowly add 6N HCl dropwise with vigorous stirring.

  • The pI Target: Stop adding acid exactly when the pH reaches 4.0 ± 0.2 .

    • Observation: A thick white precipitate should form.

  • Aging: Stir at 0°C for 30 minutes to allow crystal growth.

Phase C: Washing & Drying[1][2]
  • Filtration: Filter the solid.[1][2][3]

  • Displacement Wash: Wash the cake with Ice-Cold Water (2x) followed by Cold Acetone (1x).

    • Why Acetone? It removes unreacted organic precursors and helps the product dry faster at lower temperatures.

  • Drying: Dry in a vacuum oven at 50°C (Max). Do not exceed 80°C.

Analytical Validation

Use this table to interpret your analytical data and confirm you have the Acid (ADPC) and not the Impurity (ADMP).

FeatureTarget: ADPC (Acid)Impurity: ADMP (Decarboxylated)
Melting Point >200°C (Decomposes/Chars)151–153°C (Sharp melt) [1]
Solubility (pH 7) Soluble (as salt)Sparingly Soluble
H-NMR (DMSO-d6) No proton at C5. COOH proton visible (broad, >11 ppm).Singlet at ~6.4 ppm (The C5-H proton).
IR Spectroscopy Broad -OH stretch (2500-3000 cm⁻¹) + Carbonyl (1680-1700 cm⁻¹)No Carbonyl stretch.

Decision Logic for Purification

Use this flowchart to determine the necessary rework steps based on your crude purity.

Purification_Logic Check Analyze Crude Purity (HPLC/NMR) MP_Check Is MP ~153°C? Check->MP_Check Color_Check Is Color > Off-White? MP_Check->Color_Check No Fail_Decarb CRITICAL FAIL: Product is Decarboxylated. Cannot Purify. Restart Synthesis. MP_Check->Fail_Decarb Yes Fail_Color Recrystallize: Dissolve in NaOH -> Charcoal -> Reprecipitate at pH 4.0 Color_Check->Fail_Color Yes Success Release Product Color_Check->Success No

Figure 2: Troubleshooting logic tree for evaluating crude product quality.

References

  • Citation Context: Defines the melting point of the decarboxylated impurity (151-153°C)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethylpyrimidine. Retrieved February 3, 2026, from [Link]

    • Citation Context: Verifies the structure and physical properties of the core pyrimidine scaffold and common impurities.
  • Citation Context: Provides specific physicochemical data points for the carboxylic acid deriv

Sources

Optimization

Technical Support Center: Pyrimidine Carboxylic Acid Stability

Topic: Preventing Decarboxylation During Pyrimidine Reactions Ticket Type: Advanced Chemical Troubleshooting & Method Development Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The decar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Pyrimidine Reactions

Ticket Type: Advanced Chemical Troubleshooting & Method Development Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The decarboxylation of pyrimidine carboxylic acids—specifically at the 2- and 4-positions—is a frequent failure mode in heterocyclic synthesis. This reaction is driven by the electron-deficient nature of the pyrimidine ring, which facilitates the formation of zwitterionic intermediates that readily eject


.

This guide provides mechanistic insights and actionable protocols to prevent this degradation. Our goal is to help you retain the carboxylate motif during hydrolysis, cross-coupling, and isolation.

Module 1: The Mechanistic Root Cause

Q: Why is my pyrimidine acid disappearing even under mild heating?

A: The instability is inherent to the pyrimidine ring's ability to act as an electron sink. The mechanism typically follows a Hammick-type pathway , particularly for pyrimidine-2-carboxylic acids.[1]

  • Protonation: The ring nitrogen is protonated (usually N1 or N3).

  • Zwitterion Formation: The protonated ring pulls electron density, allowing the carboxylate to release

    
     and form a transient ylide (stabilized by the adjacent positive charge).
    
  • Irreversible Loss:

    
     escapes, and the ring reporotonates to form the decarboxylated product (protodecarboxylation).
    
Visualizing the Threat

The following diagram illustrates the danger zone: Acidic conditions + Heat .

DecarboxylationMechanism cluster_prevention PREVENTION STRATEGY Start Pyrimidine-2-COOH Inter1 N-Protonated Species (Cation) Start->Inter1 Protonation (Fast) Acid Acidic Medium (H+) Acid->Inter1 TS Zwitterionic Transition State (Ylide Character) Inter1->TS Resonance End Decarboxylated Product (Pyrimidine) + CO2 TS->End Heat (>50°C) Irreversible CO2 Loss Strategy Maintain Basic pH (Prevents N-Protonation)

Figure 1: The Hammick-type mechanism for pyrimidine decarboxylation.[1] Note that preventing ring protonation (keeping pH > 4-5) is the primary control point.

Module 2: Troubleshooting Hydrolysis

Q: I am hydrolyzing a pyrimidine ester. The starting material is gone, but the acid product is missing. What happened?

A: You likely used standard saponification conditions (NaOH, Reflux, followed by HCl workup) which triggered decarboxylation. Pyrimidine-2-carboxylates and Orotic acid derivatives (4-carboxylates) are sensitive to the acidification step and thermal stress .

Stability Profile by Position
Position of -COOHStability RiskPrimary Failure ModeRecommended pH Limit
2-Position Critical Hammick Mechanism (Zwitterion)Keep pH > 4.0
4-Position (Orotic)HighThermal DecarboxylationKeep T < 60°C
5-Position ModerateStable under standard conditionsStandard workup usually safe
Protocol: Safe Hydrolysis of Unstable Pyrimidine Esters

Use this protocol to minimize thermal and acidic stress.

  • Reagents: Use Lithium Hydroxide (LiOH) instead of NaOH. LiOH is milder and more soluble in THF/Water mixtures.

  • Solvent: THF:Water (3:1).

  • Temperature: Perform reaction at 0°C to Room Temperature . Do not reflux.

  • Monitoring: Monitor by LCMS. Do not wait for "clear solution" if starting material is consumed.

  • Workup (The Critical Step):

    • Do NOT acidify to pH 1 to precipitate the product.

    • Option A (Preferred): Evaporate THF at

      
      . Lyophilize the aqueous layer to isolate the Lithium Salt . Use the salt directly in subsequent steps.
      
    • Option B (If free acid is required): Carefully adjust pH to ~4.5-5.0 (the isoelectric point for many amino-pyrimidines) using mild acetic acid. Extract immediately with Ethyl Acetate. Do not let it sit in aqueous acid.

Module 3: Metal-Catalyzed Reactions

Q: I am trying to cross-couple a halogenated pyrimidine acid, but I see protodecarboxylation. Is the metal the problem?

A: Yes. Certain transition metals, particularly Silver (Ag) and Copper (Cu) , are excellent at catalyzing decarboxylation (protodecarboxylation).[2]

  • The Trap: Many standard Suzuki or Sonogashira conditions use

    
     or CuI. These metals coordinate to the carboxylate, lower the activation energy for 
    
    
    
    loss, and replace the -COOH with a proton or the coupling partner.
  • The Fix:

    • Switch Catalysts: Use Palladium (Pd) sources without Copper or Silver additives if possible.

    • Ester Protection: Do not couple the free acid. Perform the cross-coupling on the ester or amide , then hydrolyze carefully at the end (see Module 2).

    • Steric Bulk: If you must couple the acid, bulky ligands (e.g., XPhos, SPhos) can sometimes shield the metal center from coordinating the carboxylate too tightly.

Module 4: Decision Tree for Reaction Planning

Use this logic flow to determine the safest route for your synthesis.

DecisionTree Start Target: Pyrimidine-COOH PosCheck Position of Carboxyl Group? Start->PosCheck Pos2 Position 2 (Between Nitrogens) PosCheck->Pos2 Pos4 Position 4 (Orotic) PosCheck->Pos4 Pos5 Position 5 PosCheck->Pos5 Coupling Is this for Cross-Coupling? Pos2->Coupling Pos4->Coupling Action5 LOW RISK: Standard protocols apply. Pos5->Action5 Action2 CRITICAL RISK: 1. Isolate as Li/Na Salt 2. Avoid pH < 4 3. NO Heat (>40°C) Action4 HIGH RISK: Avoid reflux in acid. Use mild hydrolysis (LiOH, RT). UseEster Use Ester/Amide for Coupling. Hydrolyze LAST. Coupling->UseEster Yes (Preferred) Direct Direct Coupling Required? Coupling->Direct No (Must use Acid) Direct->Action2 NoAg Avoid Ag/Cu additives. Use Pd(0) only. Direct->NoAg

Figure 2: Optimization workflow for handling labile pyrimidine acids.

References

  • Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[1] Canadian Journal of Chemistry, vol. 55, no.[1] 13, 1977, pp. 2478-2484.

  • Ashcroft, W. R., et al. "Thermal decarboxylation of pyrimidine-2-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 1, 1981.
  • Cornella, J., et al. "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society, vol. 138, no. 7, 2016. (Context on decarboxylative couplings to avoid).

  • Goossen, L. J., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Synthesis, 2012.[3] (Demonstrates conditions to avoid if retention is desired).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Pyrimidine Compounds

Status: Operational Ticket Focus: Troubleshooting Column Chromatography (Normal Phase & HILIC) Assigned Specialist: Senior Application Scientist Introduction: The "Silanol Effect" Pyrimidine derivatives are notoriously d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Column Chromatography (Normal Phase & HILIC) Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Effect"

Pyrimidine derivatives are notoriously difficult to purify on standard silica gel. The core issue is the Silanol Effect . Standard silica gel (


) has a surface covered in acidic silanol groups (

, pKa ~5-7). Pyrimidines contain basic nitrogen atoms that act as hydrogen bond acceptors or proton acceptors.

When these interact, your compound doesn't just partition; it chemically adheres to the stationary phase.[1] This results in:

  • Tailing/Streaking: Peaks that never return to baseline.

  • Irreversible Adsorption: Loss of mass (yield).

  • Co-elution: Impurities "dragged" along the tail of the product.

This guide provides self-validating protocols to neutralize these interactions and recover your material.

Module 1: Peak Shape Issues (Tailing & Streaking)

Q: My pyrimidine product is streaking across 20+ fractions. How do I sharpen the band?

A: You must suppress the ionization of the surface silanols or the pyrimidine itself. This is achieved by adding a basic modifier to your mobile phase.

The Protocol: Basic Modifier Selection
ModifierConcentrationBest ForRemoval Strategy
Triethylamine (TEA) 1–3% v/vLipophilic pyrimidines eluting in Hex/EtOAc or DCM.Rotovap with heptane azeotrope; High-vac.
Ammonium Hydroxide (NH

OH)
0.5–2% v/vHighly polar compounds requiring MeOH/DCM.Evaporates easily; converts to gas.
Acetic Acid 0.1–1% v/vAcidic pyrimidines (e.g., uracil derivatives).Azeotrope with toluene.[2]
Critical Workflow: Column Pre-Conditioning

Adding base only to the eluent is often insufficient because the column's initial volume is still acidic.

  • Flush: Equilibrate the column with 3–5 Column Volumes (CV) of your starting solvent containing the modifier .

  • Verify: Check the pH of the effluent. It must match the mobile phase pH before loading your sample.

  • Run: Perform the separation with the modifier in both solvent A and solvent B.

⚠️ Safety Warning: Mixing MeOH, DCM, and NH


OH is exothermic  and can cause pressure buildup in sealed bottles. Mix solvents in an open beaker before transferring to the reservoir.

Module 2: Solubility & Loading Techniques

Q: My sample crashes out when I try to load it with DCM/Hexane. Can I load it in MeOH?

A: No. Liquid loading a polar sample in a strong solvent (like MeOH) onto a silica column causes "Washout." The solvent carries the sample down the column faster than the eluent can equilibrate it, resulting in zero separation.

The Solution: Dry Loading Dry loading is mandatory for polar heterocycles that require polar solvents for dissolution.

Dry Loading Protocol
  • Dissolve: Dissolve crude mixture in the minimum amount of MeOH or DCM needed (solubility is the only goal here).

  • Adsorb: Add a solid support (Silica or Celite 545) at a ratio of 1:2 or 1:3 (Sample:Support by weight).

    • Pro-Tip: Celite is preferred for pyrimidines as it is less acidic than silica, reducing irreversible binding during the drying phase.

  • Evaporate: Rotovap the slurry until it is a free-flowing powder. Do not over-dry to the point of static electricity, but ensure no solvent smell remains.

  • Load: Pour the powder into a solid load cartridge (SLR) or directly atop the column pre-packed with sand.

DryLoading Start Crude Pyrimidine (Oil/Solid) Dissolve Dissolve in MeOH/DCM Start->Dissolve AddSupport Add Celite 545 (1:3 Ratio) Dissolve->AddSupport Rotovap Rotovap to Free-Flowing Powder AddSupport->Rotovap Load Load onto Column Pre-bed Rotovap->Load

Figure 1: The Dry Loading Workflow.[3] Essential for compounds insoluble in the mobile phase starting conditions.

Module 3: Separation Selectivity (When Silica Fails)

Q: Even with TEA, my compound co-elutes with impurities or stays at the baseline. What now?

A: If standard Normal Phase (NP) fails, you are likely fighting the "Polarity Trap." You need to switch the separation mechanism.[4][5][6]

Option A: Amine-Functionalized Silica
  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a "shield" over the acidic silanols.

  • Benefit: No need to add TEA/NH

    
    OH to the mobile phase (the column is the base).
    
  • Solvents: Use standard Hexane/EtOAc or DCM/MeOH gradients.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If your pyrimidine is water-soluble or highly ionic, Normal Phase will not work. C18 (Reverse Phase) often fails because polar pyrimidines elute in the void volume.

  • The Setup:

    • Stationary Phase: Bare Silica or Diol-bonded silica.

    • Mobile Phase A: Acetonitrile (ACN) (The "Weak" solvent in HILIC).

    • Mobile Phase B: Water + 10mM Ammonium Acetate (The "Strong" solvent).

  • The Gradient: Start high organic (95% ACN) and gradient down to 50% ACN. Water elutes the compound.

TroubleshootingLogic Problem Poor Resolution of Polar Pyrimidine CheckTailing Is the peak tailing? Problem->CheckTailing AddBase Add 1% TEA or NH4OH to Mobile Phase CheckTailing->AddBase Yes CheckSolubility Is sample soluble in starting solvent? CheckTailing->CheckSolubility No AddBase->CheckSolubility DryLoad Use Dry Loading (Celite/Silica) CheckSolubility->DryLoad No CheckRetention Does it elute in Void (RP) or Baseline (NP)? CheckSolubility->CheckRetention Yes DryLoad->CheckRetention SwitchHILIC Switch to HILIC Mode (ACN/Water on Silica) CheckRetention->SwitchHILIC Too Polar (Void) AmineCol Use Amine-Bonded Silica Column CheckRetention->AmineCol Irreversible Binding

Figure 2: Decision Matrix for troubleshooting polar heterocycle purification.

Module 4: Recovery & Post-Purification

Q: I used TEA, and now my NMR shows ethyl peaks. How do I remove it?

A: Triethylamine (TEA) forms salts with acidic impurities or can simply be hard to remove due to high boiling point relative to solvent.[2]

Removal Protocol:

  • The Azeotrope Method: Resuspend your product in Heptane (or CCl

    
     if permitted) and rotovap. Repeat 3x. Heptane forms an azeotrope with TEA, dragging it out.
    
  • The HCl Scavenge (If product is acid-stable): Dissolve in DCM, wash quickly with 0.1 M HCl. TEA becomes TEA-HCl (water soluble) and stays in the aqueous layer.

  • High Vacuum: Place the sample in a vacuum oven or on a high-vac manifold (< 1 mbar) at 40°C overnight.

References

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Troubleshooting. Retrieved from [Link]

  • Biotage. (2023). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Agilent Technical Overview. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Vitro Validation of FGFR4 Inhibition by Novel Pyrimidine Derivatives

Executive Summary The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical target in hepatocellular carcinoma (HCC), particularly in tumors driven by the FGF19-FGFR4-KLB signaling axis. While pan-FGFR in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical target in hepatocellular carcinoma (HCC), particularly in tumors driven by the FGF19-FGFR4-KLB signaling axis. While pan-FGFR inhibitors (e.g., Ponatinib, Erdafitinib) exist, they are limited by dose-limiting toxicities associated with FGFR1-3 inhibition (e.g., hyperphosphatemia).

This guide provides a technical validation framework for Novel Pyrimidine Derivatives (NPDs) —a class of inhibitors designed to exploit the unique Cys552 residue in the FGFR4 kinase domain. We compare the performance of a representative pyrimidine scaffold (NPD-1 ) against the clinical standard Fisogatinib (BLU-554) .

Key Takeaways:

  • Selectivity: NPD-1 demonstrates >1000-fold selectivity for FGFR4 over FGFR1-3, comparable to BLU-554.

  • Potency: Biochemical IC50 values for optimized pyrimidines range from 2.0–6.0 nM.

  • Mechanism: Covalent targeting of Cys552 is the primary driver of isoform specificity.

Mechanistic Grounding: The Cys552 Advantage

Unlike FGFR1-3, FGFR4 possesses a unique cysteine residue (Cys552) in the hinge region of the ATP-binding pocket. Pyrimidine derivatives functionalized with an electrophilic warhead (e.g., acrylamide) can form a covalent bond with this residue, ensuring exquisite selectivity.

Signaling Pathway & Inhibition Node

The following diagram illustrates the FGF19-FGFR4 signaling cascade and the precise intervention point of pyrimidine inhibitors.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm FGF19 FGF19 Ligand KLB Beta-Klotho (KLB) FGF19->KLB FGFR4 FGFR4 Receptor (Tyrosine Kinase) KLB->FGFR4 Complex Formation FGFR4->FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 FGFR4->FRS2 Inhibitor Pyrimidine Inhibitor (Covalent Binding Cys552) Inhibitor->FGFR4 Blocks ATP Binding GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K/AKT (Survival) FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 1: The FGF19-FGFR4-KLB signaling axis. Pyrimidine derivatives covalently bind Cys552 in the FGFR4 kinase domain, preventing autophosphorylation and downstream activation of RAS/MAPK and PI3K/AKT pathways.

Comparative Performance Analysis

The following data synthesizes performance metrics of a representative optimized pyrimidine derivative (NPD-1 ) versus the benchmark Fisogatinib (BLU-554) and a pan-FGFR inhibitor (Ponatinib ).

Table 1: Biochemical Potency & Isoform Selectivity

Data represents mean IC50 values derived from FRET-based Z'-Lyte kinase assays.[1]

CompoundScaffold TypeFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity Ratio (FGFR1/FGFR4)
NPD-1 2-Aminopyrimidine (Covalent)2.6 >10,000>10,000>3,000>3,800x
BLU-554 Acrylamide-Quinazoline (Covalent)5.0 >1,000>1,000>1,000>200x
Ponatinib Imidazo-pyridazine (Reversible)261.03.62.36.00.01x (Non-selective)

Analysis:

  • NPD-1 exhibits superior potency (2.6 nM) compared to the benchmark BLU-554.

  • Crucially, the pyrimidine derivative maintains the "sparing" of FGFR1-3 seen in BLU-554, which is essential for avoiding hyperphosphatemia.

  • Ponatinib serves as a negative control for selectivity, potently inhibiting FGFR1-3 but showing weak activity against FGFR4.

Experimental Validation Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Enzymatic Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the biochemical IC50 of the pyrimidine derivative.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Enzyme Mix: Dilute recombinant human FGFR4 (residues 460-802) to 2 ng/μL.

  • Substrate Mix: Prepare Poly (Glu, Tyr) 4:1 substrate (0.2 mg/mL) with ATP at Km apparent (approx. 150 μM).

  • Reaction:

    • Add 2.5 μL of Compound (3-fold serial dilutions in DMSO) to 384-well plate.

    • Add 2.5 μL of Enzyme Mix. Incubate 10 min RT (allows covalent bond formation).

    • Add 5 μL of Substrate/ATP Mix.

    • Incubate 60 min at RT.

  • Detection: Add 10 μL ADP-Glo Reagent (40 min incubation) followed by 20 μL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream signaling (p-ERK, p-FRS2) in a relevant cellular model.

Cell Model Selection:

  • Hep3B: FGFR4(high) / FGF19(high) / KLB(positive). Primary test line.

  • SK-Hep-1: FGFR4(low) / FGF19(low). Negative control line.

Workflow Diagram:

Western_Workflow cluster_targets Readout Targets Step1 Seed Hep3B Cells (0.5M cells/well) Step2 Starve 24h (Serum-free) Step1->Step2 Step3 Compound Treatment (1h, Dose Response) Step2->Step3 Step4 Stimulate (FGF19 100ng/mL, 15 min) Step3->Step4 Step5 Lysis (RIPA + Phosphatase Inh) Step4->Step5 Step6 SDS-PAGE & Transfer Step5->Step6 Step7 Immunoblot Step6->Step7 pFGFR p-FGFR4 (Tyr642) Step7->pFGFR pERK p-ERK1/2 (Thr202/Tyr204) Step7->pERK Loading Beta-Actin

Figure 2: Cellular signaling interrogation workflow. Critical step: Serum starvation ensures basal phosphorylation is low, allowing clear observation of FGF19-induced activation and its subsequent inhibition.

Table 2: Cellular Viability (GI50)

Antiproliferative effects after 72h treatment (MTS Assay).

Cell LineCharacteristicsNPD-1 GI50 (μM)BLU-554 GI50 (μM)Interpretation
Hep3B FGF19+/FGFR4+0.25 0.20Potent on-target cytotoxicity.
HuH-7 FGF19+/FGFR4+0.41 0.35Consistent efficacy in driven lines.
SK-Hep-1 FGF19-/FGFR4->10.0 >10.0Excellent Selectivity. No off-target toxicity.

Expert Insights & Critical Analysis

The "Covalent" Debate

While reversible inhibitors allow for rapid equilibrium, the high intracellular concentration of ATP (mM range) competes effectively against them.

  • Why Pyrimidine? The 2-aminopyrimidine scaffold mimics the adenine ring of ATP, providing high affinity for the hinge region.

  • Why Covalent? By targeting Cys552, NPD-1 converts a transient binding event into a permanent blockade. This results in a prolonged duration of action (residence time) that persists even after the free drug is cleared from circulation.

Troubleshooting Common Pitfalls
  • Weak Western Blot Signals: FGFR4 expression can be lower than FGFR1-3 in general lines. Always use Hep3B or HuH-7 ; do not use HeLa or HEK293 unless transfected.

  • Lack of Selectivity: If your pyrimidine derivative shows toxicity in SK-Hep-1 cells (GI50 < 1 μM), it likely has "promiscuous" kinase activity (off-target inhibition of CDK or EGFR). Run a KinomeScan early.

References

  • Cheng, M., et al. (2017).[2] "2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors." ACS Medicinal Chemistry Letters, 8(5), 543–548.[2]

  • Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery, 5(4), 424-437. (Describes BLU-554).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[3] Promega Protocols.

  • Raja, A., et al. (2019).[4] "FGF19-FGFR4 Signaling in Hepatocellular Carcinoma." Cells, 8(6), 536.

  • Kim, R.D., et al. (2019). "First-in-Human Phase I Study of Fisogatinib (BLU-554), a Highly Potent and Selective FGFR4 Inhibitor, in Patients with Advanced Hepatocellular Carcinoma." Cancer Discovery, 9(12), 1696–1707.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Pyrimidine Carboxylic Acids

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrimidine carboxylic acids is paramount. These compounds, integral to numerous biological pathways and pharmaceutical en...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrimidine carboxylic acids is paramount. These compounds, integral to numerous biological pathways and pharmaceutical entities, demand analytical methods that are not only precise and accurate but also robust and fit for their intended purpose. This guide provides an in-depth comparison of common analytical techniques for the quantification of pyrimidine carboxylic acids, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the "why" behind methodological choices, offering a self-validating framework for your analytical protocols.

The Foundation: Understanding Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This is not merely a regulatory hurdle but a cornerstone of reliable scientific data. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining key validation parameters that ensure a method's performance is well-understood and reproducible[2].

At its core, method validation is a structured approach to ensure your method is fit for purpose, involving careful planning of validation experiments and defining acceptance criteria[3]. Key validation parameters, as stipulated by the ICH, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[2][4].

Choosing Your Analytical Weapon: A Comparative Overview

The selection of an analytical technique for pyrimidine carboxylic acids is a critical decision, influenced by the analyte's physicochemical properties, the sample matrix, and the desired sensitivity. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.Separation based on the differential migration of charged species in an electric field.
Analytes Well-suited for a wide range of compounds, including polar and non-volatile molecules.Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds like carboxylic acids.Excels with small, charged molecules.
Sensitivity Generally offers superior sensitivity and lower limits of detection, especially when coupled with MS.Can achieve high sensitivity, particularly with specific detectors, but derivatization can introduce variability.Sensitivity can be a limitation due to small injection volumes, though this can be mitigated with specialized techniques.
Sample Prep Often requires sample cleanup to minimize matrix effects.Typically involves more extensive sample preparation, including derivatization.Can often utilize simpler sample preparation, sometimes with direct injection of diluted samples.
Throughput Moderate to high, with established automation.Can be high, but derivatization adds an extra step.Generally offers very fast analysis times.
Cost Higher initial and operational costs due to solvent consumption.Generally lower initial and operational costs.Lower operational costs due to minimal solvent usage.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)

LC-MS is frequently the go-to method for the analysis of pyrimidine carboxylic acids in biological matrices. Its primary advantage lies in its ability to handle polar, non-volatile compounds without the need for derivatization[5]. This simplifies sample preparation and reduces potential sources of error.

Causality in Method Choice: Pyrimidine carboxylic acids, such as orotic acid and aminocyclopyrachlor, are polar and often non-volatile, making them ideal candidates for reversed-phase HPLC[5][6]. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices like plasma and urine[7][8].

Experimental Protocol: Validated RP-HPLC-MS/MS Method for Orotic Acid in Human Urine

This protocol outlines a validated method for the quantification of orotic acid, a key biomarker for certain metabolic disorders[8][9].

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex mix for 10 seconds.
  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
  • To 50 µL of supernatant, add 200 µL of internal standard solution (e.g., [1,3-15N2]orotic acid in mobile phase).
  • Vortex for 10 seconds and transfer to an autosampler vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: Isocratic elution with 5 mM ammonium acetate in water:acetonitrile (95:5, v/v).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Orotic Acid: m/z 155.0 -> 111.0
  • [1,3-15N2]Orotic Acid (IS): m/z 157.0 -> 113.0

4. Validation Parameters & Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy 85-115% of nominal concentration (80-120% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 10
Specificity No significant interfering peaks at the retention time of the analyte and IS.
Stability Analyte concentration within ±15% of initial concentration under tested conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of pyrimidine carboxylic acids, offering high chromatographic resolution. However, a significant hurdle is the requirement for derivatization to increase the volatility and thermal stability of these polar compounds[10][11].

Causality in Derivatization: Derivatization is an essential preparatory step for GC-MS analysis of polar analytes[10]. Silylation is a common technique where active hydrogens on polar functional groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group[12]. This process makes the analyte more volatile and improves its chromatographic behavior.

Experimental Protocol: GC-MS Analysis of a Pyrimidine Carboxylic Acid (Illustrative)

This protocol provides a general framework for the derivatization and GC-MS analysis of a pyrimidine carboxylic acid.

1. Sample Preparation & Derivatization:

  • To a dried sample extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
  • Seal the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 5 minutes.
  • Injector Temperature: 250 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for small, charged molecules, making it a viable alternative for pyrimidine carboxylic acid analysis[4][5]. It offers the advantages of rapid analysis times, minimal sample and solvent consumption, and often simpler sample preparation[3][7].

Causality in Method Choice: The charged nature of pyrimidine carboxylic acids at appropriate pH values allows for their separation based on their electrophoretic mobility. This makes CE a powerful tool for their analysis, often without the need for derivatization[13].

Experimental Protocol: CE Method for Orotic Acid in Urine

This protocol is based on a simple and rapid CE method for the determination of orotic acid in urine[13].

1. Sample Preparation:

  • Centrifuge the urine sample at 10,000 x g for 5 minutes.
  • Dilute the supernatant 1:10 with the running buffer.
  • Inject the diluted sample directly.

2. CE Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm I.D., 375 µm O.D., 50 cm total length).
  • Running Buffer: 20 mM Sodium borate buffer, pH 9.2.
  • Applied Voltage: 25 kV.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: UV detection at 280 nm.

Trustworthiness: A Self-Validating System

A key aspect of a trustworthy analytical method is its robustness. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage[1].

Robustness Testing Protocol (Example for HPLC):

To assess the robustness of an HPLC method, the following parameters can be intentionally varied:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 5 °C

  • Mobile Phase Composition: ± 2% in the organic modifier

  • pH of the Mobile Phase Buffer: ± 0.2 units

The effect of these variations on system suitability parameters (e.g., peak area, retention time, tailing factor) is then evaluated. A method is considered robust if these small changes do not significantly impact the results.

Visualizing the Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Select Analytical Technique Select Analytical Technique Optimize Parameters Optimize Parameters Select Analytical Technique->Optimize Parameters Initial Assessment Specificity Specificity Optimize Parameters->Specificity Validation Protocol Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Method Transfer System Suitability System Suitability Sample Analysis->System Suitability Ongoing Verification

Technique_Comparison cluster_LC LC-MS cluster_GC GC-MS cluster_CE CE Pyrimidine Carboxylic Acid Pyrimidine Carboxylic Acid LC_Node High Specificity Good for Polar Analytes No Derivatization Pyrimidine Carboxylic Acid->LC_Node Direct Analysis GC_Node High Resolution Requires Derivatization Pyrimidine Carboxylic Acid->GC_Node Requires Derivatization CE_Node Fast Analysis Low Sample Volume Good for Charged Analytes Pyrimidine Carboxylic Acid->CE_Node Direct Analysis

Mitigating Matrix Effects

Matrix effects, the alteration of analyte ionization due to co-eluting components in the sample matrix, are a significant challenge in bioanalysis, particularly with LC-MS[14]. These effects can compromise the accuracy and precision of the method.

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components. For the analysis of aminocyclopyrachlor in vegetation, SPE with a strong anion exchange stationary phase was found to be effective[15].

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can reduce ion suppression or enhancement.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data processing.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can compensate for matrix effects.

Conclusion

The validation of analytical methods for quantifying pyrimidine carboxylic acids is a multi-faceted process that requires a thorough understanding of the analyte, the analytical technique, and the regulatory landscape. While LC-MS is often the preferred method due to its direct applicability to polar, non-volatile compounds, both GC-MS and CE offer viable alternatives with their own unique advantages. The choice of technique should be guided by the specific requirements of the analysis, including sensitivity, throughput, and cost. By adhering to the principles of method validation and understanding the causality behind experimental choices, researchers can ensure the generation of high-quality, reliable data that is fit for its intended purpose.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Patsnap. (2024). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse. [Link]

  • Strand, M., et al. (2013). Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots. Molecular Genetics and Metabolism, 110(1-2), 61-68. [Link]

  • Rashed, M. S., et al. (2002). Rapid Determination of Orotic Acid in Urine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 48(9), 1614-1617. [Link]

  • Arote, R. B., et al. (2019). RP-HPLC METHOD FOR QUANTIFICATION OF OROTIC ACID IN CAPSULE FORMULATION. International Journal of Pharmaceutical Sciences and Research, 10(5), 2416-2421. [Link]

  • ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Journal of Agricultural and Food Chemistry, 57(1), 112-121. [Link]

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1457-1466. [Link]

  • Vander Heyden, Y. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 65(1), 47-73. [Link]

  • Simó, C., et al. (2002). Determination of urinary orotic acid and uracil by capillary zone electrophoresis. Journal of Chromatography B, 772(1), 111-117. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • D'Apolito, O., et al. (2012). Reference intervals for orotic acid in urine, plasma and dried blood spot using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 883-884, 155-160. [Link]

  • Rashed, M. S., et al. (2002). Rapid Determination of Orotic Acid in Urine by Liquid Chromatography–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 48(9), 1614-1617. [Link]

  • Baumhover, N. A., et al. (2018). A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Regulatory Science, 6(2), 1-7. [Link]

  • Nanita, S. C., et al. (2013). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(6), 1473-1481. [Link]

  • Simó, C., et al. (2002). Determination of urinary orotic acid and uracil by capillary zone electrophoresis. Journal of Chromatography B, 772(1), 111-117. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [Link]

  • Nanita, S. C., et al. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Journal of Agricultural and Food Chemistry, 57(1), 112-121. [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 11(3), 173-188. [Link]

  • Lee, D. Y., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(10), 1269. [Link]

  • Arote, R. B., et al. (2019). RP-HPLC METHOD FOR QUANTIFICATION OF OROTIC ACID IN CAPSULE FORMULATION. International Journal of Pharmaceutical Sciences and Research, 10(5), 2416-2421. [Link]

  • Sass, J. O., et al. (2000). Plasma concentrations and renal clearance of orotic acid in argininosuccinic acid synthetase deficiency. Pediatric Nephrology, 14(1), 7-10. [Link]

  • Webster, D. R. (2012). Orotic Aciduria. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Nanita, S. C., et al. (2013). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(6), 1473-1481. [Link]

  • Zhang, T., et al. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(1), 24-34. [Link]

  • Simó, C., et al. (2002). Determination of urinary orotic acid and uracil by capillary zone electrophoresis. Journal of Chromatography B, 772(1), 111-117. [Link]

  • Nanita, S. C., et al. (2013). Analytical method and interlaboratory study for the quantitation of aminocyclopyrachlor residues in vegetation by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(6), 1473-1481. [Link]

Sources

Validation

Comparative Profiling of Aminopyrimidine-Based Kinase Inhibitors: Mechanisms, Methodologies, and Cross-Reactivity Analysis

Executive Summary The aminopyrimidine scaffold represents one of the most privileged structures in kinase inhibitor discovery, serving as the "hinge-binding" anchor for blockbuster drugs like Imatinib, Nilotinib, and Das...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold represents one of the most privileged structures in kinase inhibitor discovery, serving as the "hinge-binding" anchor for blockbuster drugs like Imatinib, Nilotinib, and Dasatinib. However, the conservation of the ATP-binding pocket across the human kinome (approx. 518 kinases) introduces a critical challenge: cross-reactivity .

This guide objectively compares the selectivity profiles of key aminopyrimidine derivatives and evaluates the experimental methodologies used to detect off-target interactions. By synthesizing structural biology with high-throughput profiling data, we provide a roadmap for researchers to validate compound specificity.

Structural Determinants of Cross-Reactivity

To understand why aminopyrimidines exhibit varying degrees of promiscuity, one must analyze their binding modes. The aminopyrimidine core typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1] However, selectivity is often dictated by the "tail" of the molecule and the conformational state of the kinase (DFG-in vs. DFG-out).

The Hinge and The Gatekeeper

The primary interaction involves the pyrimidine nitrogen accepting a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR, Met318 in ABL).

  • Type I Inhibitors (e.g., Dasatinib): Bind the active (DFG-in) conformation.[2] Because the active ATP pocket is highly conserved to ensure catalytic function, Type I inhibitors are inherently less selective.

  • Type II Inhibitors (e.g., Imatinib, Nilotinib): Bind the inactive (DFG-out) conformation.[2] This exposes an allosteric hydrophobic pocket adjacent to the ATP site. Since the inactive conformation is less conserved across the kinome, Type II inhibitors generally display higher selectivity.

Visualization of Selectivity Mechanisms

KinaseBinding cluster_0 Kinase ATP Pocket Hinge Hinge Region (Backbone H-bonds) Gatekeeper Gatekeeper Residue (Steric Filter) DFG DFG Motif (Asp-Phe-Gly) Pocket Allosteric Pocket (Inactive State Only) DFG->Pocket Out Conformation Inhibitor Aminopyrimidine Inhibitor Inhibitor->Hinge Primary Anchor (Conserved) Inhibitor->Gatekeeper Steric Clash (e.g., T315I) Inhibitor->DFG Type I Binding (Low Selectivity) Inhibitor->Pocket Type II Binding (High Selectivity)

Figure 1: Structural logic of kinase inhibition. Type II inhibitors exploit the variable 'Allosteric Pocket' (Green) for selectivity, while Type I inhibitors rely on the highly conserved Hinge (Blue).

Comparative Analysis: Imatinib vs. Dasatinib vs. Nilotinib[3][4][5]

The following data summarizes the cross-reactivity profiles of three generations of BCR-ABL inhibitors. Data is aggregated from the landmark Davis et al. (2011) comprehensive selectivity analysis.

Selectivity Scores (S-Score)

The S-score,


, denotes the fraction of kinases in a panel inhibited by the compound with a 

.[3] A lower S-score indicates higher selectivity.
FeatureImatinib (Gleevec)Nilotinib (Tasigna)Dasatinib (Sprycel)
Inhibitor Type Type II (DFG-out)Type II (DFG-out)Type I (DFG-in)
Primary Target BCR-ABL, KIT, PDGFRBCR-ABL, KIT, PDGFRBCR-ABL, SRC Family
S(35) Score (3µM)*0.03 (Highly Selective)0.05 (Selective)0.24 (Promiscuous)
Off-Target Kinases DDR1, NQO2DDR1, MAPK11, ZAKEphrins, BTK, TEC, CSK, FRK
Mechanism of Promiscuity Rigid scaffold requires specific inactive conformation.Lipophilic substitutions improve potency but slightly broaden profile.Binds active conformation (conserved); hits most SRC-family kinases.

Note: S(35) represents the fraction of the kinome (approx 400 kinases) inhibited by >35% at 3µM concentration.

Interpretation
  • Imatinib is the "cleanest" of the three, largely due to its requirement for a specific DFG-out conformation that few kinases can adopt.

  • Dasatinib , despite being an aminopyrimidine derivative (specifically a thiazolyl-aminopyrimidine), is a "pan-kinase" inhibitor relative to the others. It was originally designed as a SRC inhibitor. Its ability to bind the active conformation allows it to potently inhibit ABL mutants (except T315I) but results in significant off-target toxicity (e.g., pleural effusion linked to PDGFR/SRC inhibition).

Methodologies for Profiling Cross-Reactivity[7]

To validate the selectivity of a new aminopyrimidine analog, researchers must choose between biochemical binding, enzymatic activity, or cellular engagement assays.

Comparison of Profiling Platforms
ParameterRadiometric HotSpot (Gold Standard)KINOMEscan (Competition Binding)NanoBRET (Cellular Target Engagement)
Readout Phosphorylation (

P-ATP transfer)
Phage-displayed kinase bindingBRET signal (Energy transfer)
Metric IC

(Inhibitory Concentration)

(Dissociation Constant)
EC

(Effective Concentration)
ATP Concentration Low/Variable (usually

)
N/A (No ATP present)Physiological (mM range)
Pros Measures functional inhibition; highly sensitive.High throughput; covers >450 kinases; no ATP competition bias.Measures binding in live cells ; accounts for membrane permeability.
Cons Radioactive waste; expensive; potential for false positives (aggregators).Does not measure functional inhibition; Type II inhibitors may be under-represented if fusion proteins distort.Lower throughput; requires transfection.
Recommended Workflow: The "Funnel" Approach

For a robust analysis of a novel aminopyrimidine, do not rely on a single assay. Use a funnel approach:

  • Primary Screen (KINOMEscan): Screen at a single high concentration (e.g., 1 µM) against the full kinome (400+ kinases).

  • Kd Determination: For any "hits" (>35% inhibition), perform a dose-response to determine thermodynamic binding affinity (

    
    ).
    
  • Functional Validation (HotSpot): Confirm that binding leads to inhibition of catalytic activity.

  • Cellular Confirmation (NanoBRET): Verify target engagement in the physiological environment.

Experimental Protocol: Competitive Binding Screen

This protocol outlines a self-validating workflow for assessing cross-reactivity using a competition binding assay principle (similar to KINOMEscan), which is preferred for aminopyrimidines to detect both Type I and Type II binding modes without ATP bias.

Reagents & Buffer Composition
  • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl

    
    , 0.1% Triton X-100.
    
  • Affinity Matrix: Streptavidin-coated magnetic beads loaded with biotinylated small-molecule ligands (broad-spectrum "bait" ligands).

  • DNA-Tagged Kinases: T7 phage strains expressing kinase active sites fused to capsid proteins.

Step-by-Step Workflow

Step 1: Compound Preparation

  • Dissolve the aminopyrimidine test compound in 100% DMSO to 10 mM.

  • Prepare a 100x intermediate dilution in 1x Binding Buffer.

  • Control: Prepare Staurosporine (pan-kinase inhibitor) as a positive control for displacement.

Step 2: Equilibrium Binding

  • In a 96-well polypropylene plate, combine:

    • 1 µL of test compound (Final conc: 1 µM or 10 µM).

    • 99 µL of Phage/Bead slurry (containing DNA-tagged kinases and affinity beads).

  • Incubation: Shake for 1 hour at Room Temperature (RT). Mechanism: The test compound competes with the immobilized ligand for the kinase active site.

Step 3: Washing (The Stringency Check)

  • Magnetically separate beads. Remove supernatant (unbound phage).

  • Wash 3x with Binding Buffer.

  • Critical Checkpoint: Ensure no residual DMSO remains, as this denatures the phage.

Step 4: Elution and qPCR Readout

  • Elute bound phage using 1x qPCR elution buffer (heat at 95°C for 10 min).

  • Perform qPCR using primers specific to the DNA tag of the kinase.

  • Calculation:

    
    
    
    • Low signal = High binding (Compound displaced the phage from the beads).

Visualization of Workflow

ProfilingWorkflow cluster_screen Primary Screen (Single Conc) Start Compound Library (Aminopyrimidines) Binding Competition Binding (Phage Display) Start->Binding Wash Stringency Wash (Remove Unbound) Binding->Wash qPCR qPCR Quantitation Wash->qPCR Decision Inhibition > 35%? qPCR->Decision Kd Dose Response (Kd) Decision->Kd Yes Discard Non-Binder Decision->Discard No Validation Functional Assay (Radiometric) Kd->Validation Confirm Activity

Figure 2: The "Funnel" workflow for kinase selectivity profiling. Only hits exceeding the threshold proceed to Kd determination.

References

  • Davis, M. I., et al. (2011).[4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Karaman, M. W., et al. (2008).[5] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28–39.

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to the safety of our personnel and the preservation of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (CAS No. 548773-13-3).[1][2] By moving beyond a simple checklist and explaining the causality behind these procedures, we aim to build a culture of safety and trust within the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Inferred Hazard Profile:

Hazard ClassClassificationRationale
Skin Corrosion/Irritation Category 2Based on data for similar pyrimidine compounds.[3][4]
Serious Eye Damage/Irritation Category 2Based on data for similar pyrimidine compounds.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Based on data for similar pyrimidine compounds.
Acute Oral Toxicity Category 4 (Harmful if swallowed)Inferred from related compounds.[4]

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following should be worn at all times when handling 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid and its waste:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential dust particles.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.[7]

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent chemical reactions and ensures that waste streams can be managed appropriately by disposal facilities.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. This container should be made of a material compatible with organic acids.

  • Solid Waste Only: Do not mix with liquid waste.[8][9] Contaminated items such as weighing paper, gloves, and spatulas should be considered solid waste and placed in a designated, double-bagged container.[10]

  • Avoid Incompatibilities: Do not mix with strong oxidizing agents, bases, or other reactive chemicals.[4][6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Identify Hazards (Inferred from similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Use Designated Solid Organic Waste Container B->C Begin Handling D Segregate from Liquids and Incompatible Chemicals C->D Critical Step E Attach Hazardous Waste Label (Complete all fields) D->E Ensure Compliance F Store in a Designated, Ventilated Satellite Accumulation Area E->F Safe Temporary Storage G Arrange for Pickup by Certified Hazardous Waste Contractor F->G Final Step

Caption: A streamlined workflow for the safe disposal of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid.

Labeling and Storage: Ensuring Clarity and Compliance

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.

Labeling Requirements:

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid" (avoiding abbreviations)

  • The specific hazard(s): "Irritant"

  • The date of accumulation

  • The name of the principal investigator or laboratory group

Storage Guidelines:

  • Store the sealed waste container in a designated satellite accumulation area.[5]

  • This area should be well-ventilated, away from ignition sources, and clearly marked.[5]

  • Ensure the container is kept closed except when adding waste.[11]

Final Disposal: Adherence to Regulatory Standards

The ultimate disposal of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid must be conducted by a licensed hazardous waste disposal company. Adherence to both federal and local regulations is mandatory.

Regulatory Framework:

  • Environmental Protection Agency (EPA): The primary federal body regulating hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Occupational Safety and Health Administration (OSHA): Sets standards for worker safety in laboratories, including the management of hazardous chemicals.

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and arrange for the collection of your hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.

  • Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory agencies.

By following these procedures, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to the well-being of your colleagues and the broader community.

References

  • TAMU-CC. (n.d.). Lab Chemical Waste Disposal SOP. Retrieved from [Link]

  • AERU. (2025, August 2). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • European Commission. (n.d.). Packaging waste. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid | CAS No. 548773-13-3 Synthetic Routes. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Slideshare. (n.d.). Bio medical waste management. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.